molecular formula C14H16O3 B1631916 Dehydroespeletone CAS No. 88076-21-5

Dehydroespeletone

Cat. No.: B1631916
CAS No.: 88076-21-5
M. Wt: 232.27 g/mol
InChI Key: ZHHUKOQYRGQWAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Acetyl-2-methoxyphenyl)-3-methylbut-2-en-1-one has been reported in Espeletia schultzii with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-acetyl-2-methoxyphenyl)-3-methylbut-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-9(2)7-13(16)12-8-11(10(3)15)5-6-14(12)17-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHUKOQYRGQWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=C(C=CC(=C1)C(=O)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555941
Record name 1-(5-Acetyl-2-methoxyphenyl)-3-methylbut-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88076-21-5
Record name 1-(5-Acetyl-2-methoxyphenyl)-3-methylbut-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling Dehydroespeletone: A Review of its Elusive Natural Source and Proposed Isolation from Espeletia nana

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroespeletone (B155503) is a recognized chemical entity with the CAS Registry Number 51995-99-4, a molecular formula of C₁₄H₁₆O₃, and a molecular weight of 232.28.[1][2][3] Despite its formal identification, a thorough review of scientific literature reveals a significant gap in the understanding of this compound. Specifically, its natural origin, detailed chemical structure, and established biological activities remain largely undocumented in publicly accessible research. This guide addresses the current state of knowledge regarding this compound, with a particular focus on the unsubstantiated link to Espeletia nana. While the initial premise of isolating this compound from Espeletia nana cannot be validated with existing data, this document will provide a comprehensive overview of the known chemical constituents of the Espeletia genus and propose a generalized workflow for the isolation of a hypothetical compound like this compound from a plant matrix. This is intended to serve as a foundational guide for researchers interested in exploring the phytochemistry of Espeletia species.

The Espeletia Genus: A Rich Source of Phytochemicals

The genus Espeletia, commonly known as "frailejones," comprises a diverse group of plants within the Asteraceae family, primarily found in the high-altitude páramo ecosystems of the Andes.[4][5] Phytochemical investigations of various Espeletia species have led to the identification of a range of secondary metabolites, predominantly essential oils and diterpenoids.

Chemical Composition of Espeletia Species

Studies on the chemical composition of the essential oils from several Espeletia species, including E. argentea, E. barclayana, E. killipii, E. summapacis, and Espeletiopsis corymbosa, have consistently identified α-pinene, β-pinene, sabinene, p-cymene, limonene, and α- and β-phellandrene as major constituents. A detailed analysis of Espeletia grandiflora and Espeletia killipii also highlighted α-pinene as the predominant component in their essential oils. Furthermore, these studies revealed the presence of other classes of compounds, including trans-cinnamic acid derivatives, flavonoids, and diterpenes. It is noteworthy that across these comprehensive analyses, this compound is not mentioned as a constituent.

Table 1: Major Chemical Constituents Identified in Various Espeletia Species

Compound ClassSpecific CompoundsEspeletia SpeciesReference
Monoterpene Hydrocarbons α-Pinene, β-Pinene, Sabinene, p-Cymene, Limonene, α-Phellandrene, β-PhellandreneE. argentea, E. barclayana, E. killipii, E. summapacis, E. corymbosa, E. grandiflora
Diterpenes Kaur-16-en-19-alE. grandiflora, E. killipii
Flavonoids 3-Methoxy Quercetin, QuercetinE. grandiflora, E. killipii
Cinnamic Acid Derivatives trans-Cinnamic Acid DerivativesE. grandiflora, E. killipii

Proposed Experimental Protocol for the Isolation of a Novel Compound from Espeletia nana

While the presence of this compound in Espeletia nana is unconfirmed, the following section outlines a generalized, hypothetical experimental protocol for the isolation and characterization of a small molecule from a plant source like E. nana. This protocol is based on standard phytochemical techniques.

Plant Material Collection and Preparation
  • Collection: Aerial parts (leaves and stems) of Espeletia nana would be collected from its native habitat. Proper botanical identification is crucial.

  • Drying and Grinding: The plant material would be air-dried in a shaded, well-ventilated area to a constant weight and then ground into a fine powder to increase the surface area for extraction.

Extraction
  • Solvent Selection: A series of solvents with increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, methanol) would be used for sequential maceration or Soxhlet extraction to fractionate compounds based on their polarity.

  • Procedure: The powdered plant material would be successively soaked in each solvent for a defined period (e.g., 72 hours) with intermittent shaking. The resulting extracts would be filtered and concentrated under reduced pressure using a rotary evaporator.

Chromatographic Separation and Purification
  • Column Chromatography: The crude extracts would be subjected to column chromatography using a stationary phase like silica (B1680970) gel. Elution would be performed with a gradient of solvents of increasing polarity to separate the components.

  • Thin Layer Chromatography (TLC): Fractions from the column would be monitored by TLC to identify those containing the compound of interest.

  • High-Performance Liquid Chromatography (HPLC): Further purification of the enriched fractions would be achieved using preparative or semi-preparative HPLC to yield the pure compound.

Structure Elucidation
  • The chemical structure of the isolated pure compound would be determined using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the connectivity of atoms.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the molecule.

Logical Workflow for Natural Product Isolation

The following diagram illustrates a standard workflow for the isolation and identification of a natural product from a plant source.

G cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_separation Separation & Purification cluster_identification Structure Elucidation plant_collection Collection of Espeletia nana drying_grinding Drying and Grinding plant_collection->drying_grinding extraction Solvent Extraction drying_grinding->extraction column_chromatography Column Chromatography extraction->column_chromatography tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring hplc_purification HPLC Purification tlc_monitoring->hplc_purification spectroscopy Spectroscopic Analysis (MS, NMR, IR, UV) hplc_purification->spectroscopy

Caption: A generalized workflow for natural product isolation.

Potential Biological Significance and Future Directions

Given the lack of specific data on this compound, its biological activities and associated signaling pathways remain unknown. However, other compounds isolated from the Espeletia genus have demonstrated biological activities, such as antimicrobial effects. Should this compound be isolated in the future, a logical first step would be to screen it for a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.

If a specific activity is identified, further studies could elucidate the underlying mechanism of action and the signaling pathways involved. For example, if anti-inflammatory activity is observed, its effect on pathways such as the NF-κB or MAPK signaling cascades could be investigated.

G cluster_screening Bioactivity Screening cluster_pathway Mechanism of Action compound This compound screening Biological Screening (e.g., Antimicrobial, Anti-inflammatory, Cytotoxic) compound->screening pathway_analysis Signaling Pathway Analysis (e.g., NF-κB, MAPK) screening->pathway_analysis If Active

Caption: A logical progression for investigating the biological activity of a novel compound.

Conclusion

References

The intricate machinery of kaurane diterpene biosynthesis in Asteraceae: a technical guide for researchers and drug development professionals

Author: BenchChem Technical Support Team. Date: December 2025

The Asteraceae family, renowned for its vast chemical diversity, is a rich source of bioactive kaurane (B74193) diterpenes. These tetracyclic diterpenoids, including the commercially significant steviol (B1681142) glycosides, exhibit a wide array of pharmacological activities, making their biosynthesis a subject of intense research for drug discovery and metabolic engineering. This in-depth technical guide provides a comprehensive overview of the core biosynthesis pathway of kaurane diterpenes in Asteraceae, with a particular focus on the model plant Stevia rebaudiana. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to explore and exploit this intricate metabolic network.

The core biosynthetic pathway: from geranylgeranyl pyrophosphate to the kaurane skeleton

The biosynthesis of kaurane diterpenes commences with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), which is cyclized in a two-step process to form the characteristic tetracyclic hydrocarbon skeleton, ent-kaurene (B36324). This initial phase is catalyzed by two key enzymes: ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene synthase (KS). Subsequent modifications of the ent-kaurene backbone by cytochrome P450 monooxygenases and other enzymes lead to the vast diversity of kaurane diterpenes observed in nature.

The committed steps in the biosynthesis of the ent-kaurane skeleton are as follows:

  • Formation of ent-copalyl diphosphate (ent-CPP): GGPP is first cyclized by ent-copalyl diphosphate synthase (CPS) to form the bicyclic intermediate, ent-CPP.

  • Formation of ent-kaurene: ent-kaurene synthase (KS) then catalyzes a second cyclization of ent-CPP to yield the tetracyclic hydrocarbon, ent-kaurene.

Following the formation of the core skeleton, a series of oxidative reactions, primarily catalyzed by cytochrome P450 enzymes, introduce functional groups at various positions on the kaurane ring system. In the well-studied biosynthesis of steviol in Stevia rebaudiana, two key P450 enzymes are involved:

  • ent-kaurene oxidase (KO): This enzyme catalyzes the three-step oxidation of the C19 methyl group of ent-kaurene to a carboxylic acid, forming ent-kaurenoic acid.

  • ent-kaurenoic acid 13-hydroxylase (KAH): This P450 introduces a hydroxyl group at the C13 position of ent-kaurenoic acid to produce steviol (ent-13-hydroxykaur-16-en-19-oic acid).

Further modifications, such as glycosylation by UDP-dependent glycosyltransferases (UGTs), lead to the production of a diverse array of kaurane diterpenoid glycosides.

Quantitative data on key biosynthetic enzymes

The following tables summarize key quantitative data for the enzymes involved in the early stages of kaurane diterpene biosynthesis in Stevia rebaudiana.

EnzymeGeneSubstrateProductKm (µM)Source
ent-copalyl diphosphate synthaseSrCPSGGPPent-CPP-Stevia rebaudiana
ent-kaurene synthaseSrKSent-CPPent-kaurene-Stevia rebaudiana
ent-kaurenoic acid 13-hydroxylaseSrKAHent-kaurenoic acidSteviol11.1Stevia rebaudiana[1]
ent-kaurenoic acid 13-hydroxylaseSrKAHNADPH-20.6Stevia rebaudiana[1]

Table 1: Kinetic parameters of key enzymes in kaurane diterpene biosynthesis in Stevia rebaudiana.

GeneTissue with Highest ExpressionRelative Expression LevelMethodSource
SrCPSMature LeavesHighNorthern BlotStevia rebaudiana
SrKSMature LeavesHighNorthern BlotStevia rebaudiana
SrKO----
SrKAH----

Table 2: Gene expression patterns of key enzymes in kaurane diterpene biosynthesis in Stevia rebaudiana.

Experimental protocols

This section provides detailed methodologies for the key experiments required to study the kaurane diterpene biosynthesis pathway in Asteraceae.

Protocol 1: Heterologous expression and functional characterization of ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS) in Escherichia coli

This protocol describes the functional characterization of CPS and KS enzymes by expressing their corresponding genes in E. coli and analyzing the resulting diterpene products.

1. Gene cloning and vector construction:

  • Isolate total RNA from the Asteraceae species of interest (e.g., young leaves of Stevia rebaudiana).
  • Synthesize cDNA using reverse transcriptase.
  • Amplify the full-length coding sequences of the target CPS and KS genes using gene-specific primers.
  • Clone the amplified CPS and KS genes into an appropriate E. coli expression vector (e.g., pET-28a(+) or pGEX). A polycistronic construct containing both genes can also be created for co-expression.

2. Heterologous expression in E. coli:

  • Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)).
  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
  • Incubate the cultures at a lower temperature (e.g., 16-25°C) for 12-24 hours to enhance soluble protein production.

3. In vivo enzyme assay and product identification:

  • To facilitate the production of diterpenes, the E. coli host can be engineered to produce the precursor GGPP by co-expressing a GGPP synthase gene.
  • After induction, supplement the culture medium with a carbon source such as glycerol (B35011).
  • Harvest the cells by centrifugation.
  • Extract the diterpene products from the cell pellet by sonication in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
  • Concentrate the extract and analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Compare the mass spectra of the products with authentic standards of ent-copalyl diphosphate (hydrolyzed to ent-copalol for GC-MS analysis) and ent-kaurene to confirm the enzyme activities.

Protocol 2: Quantitative real-time PCR (RT-qPCR) for gene expression analysis

This protocol details the measurement of transcript levels of kaurane biosynthesis genes in different plant tissues or under various experimental conditions.[2][3]

1. Plant material and RNA extraction:

  • Harvest fresh plant tissues (e.g., leaves, stems, roots, flowers) and immediately freeze them in liquid nitrogen.
  • Grind the frozen tissue to a fine powder.
  • Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method.
  • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

2. cDNA synthesis:

  • Quantify the RNA concentration and assess its integrity (e.g., using a NanoDrop spectrophotometer and agarose (B213101) gel electrophoresis).
  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

3. RT-qPCR:

  • Design and validate gene-specific primers for the target genes (CPS, KS, KO, KAH) and a suitable reference gene (e.g., actin, ubiquitin, or GAPDH).
  • Prepare the qPCR reaction mixture containing SYBR Green master mix, cDNA template, and forward and reverse primers.
  • Perform the qPCR reaction in a real-time PCR system with a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C, annealing at 55-60°C, and extension at 72°C).
  • Generate a dissociation curve at the end of the run to verify the specificity of the amplification.

4. Data analysis:

  • Determine the cycle threshold (Ct) values for each gene.
  • Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Protocol 3: Microsomal enzyme assays for cytochrome P450s (ent-kaurene oxidase and ent-kaurenoic acid hydroxylase)

This protocol is for assaying the activity of membrane-bound cytochrome P450 enzymes involved in the oxidation of the kaurane skeleton.

1. Microsome isolation:

  • Homogenize fresh or frozen plant tissue in a cold extraction buffer containing a cryoprotectant (e.g., glycerol or sorbitol), a reducing agent (e.g., DTT or β-mercaptoethanol), and a protease inhibitor cocktail.
  • Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris and chloroplasts.
  • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
  • Wash the microsomal pellet with a wash buffer and resuspend it in a suitable storage buffer.
  • Determine the total protein concentration of the microsomal preparation (e.g., using the Bradford assay).

2. Enzyme assay:

  • The assay mixture should contain the microsomal preparation, a NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the substrate (ent-kaurene for KO or ent-kaurenoic acid for KAH).
  • Initiate the reaction by adding the substrate.
  • Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a specific time.
  • Stop the reaction by adding a solvent (e.g., ethyl acetate) to extract the products.

3. Product analysis:

  • Separate the organic phase, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis.
  • Analyze the products by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Identify and quantify the products by comparing their retention times and mass spectra with authentic standards.

4. Cytochrome P450 Reductase (CPR) Activity Assay:

  • The activity of CPR, the electron donor for P450s, can be measured spectrophotometrically by monitoring the reduction of cytochrome c at 550 nm.[4]
  • The reaction mixture should contain the microsomal preparation, NADPH, and cytochrome c in a suitable buffer.
  • Monitor the increase in absorbance at 550 nm over time.

Visualizing the pathway and workflows

To better understand the intricate relationships within the kaurane diterpene biosynthesis pathway and the experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Kaurane Diterpene Biosynthesis Pathway in Asteraceae GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene KS ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid KO Steviol Steviol ent_Kaurenoic_Acid->Steviol KAH Kaurane_Glycosides Kaurane Diterpene Glycosides Steviol->Kaurane_Glycosides UGTs CPS ent-Copalyl Diphosphate Synthase (CPS) KS ent-Kaurene Synthase (KS) KO ent-Kaurene Oxidase (KO) (CYP701A) KAH ent-Kaurenoic Acid 13-Hydroxylase (KAH) (CYP718A) UGTs UDP-Glycosyltransferases (UGTs)

Caption: Biosynthesis pathway of kaurane diterpenes in Asteraceae.

Experimental Workflow for Characterizing Kaurane Biosynthesis Enzymes cluster_0 Gene Discovery and Cloning cluster_1 Functional Characterization cluster_2 Gene Expression Analysis RNA_Isolation RNA Isolation (from Asteraceae species) cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis Gene_Amplification Gene Amplification (PCR) (CPS, KS, P450s) cDNA_Synthesis->Gene_Amplification Cloning Cloning into Expression Vectors Gene_Amplification->Cloning Heterologous_Expression Heterologous Expression (E. coli / Yeast) Cloning->Heterologous_Expression Enzyme_Assay Enzyme Assays (in vivo / in vitro) Heterologous_Expression->Enzyme_Assay Product_Analysis Product Analysis (GC-MS / LC-MS) Enzyme_Assay->Product_Analysis Tissue_Sampling Plant Tissue Sampling RNA_Extraction_qPCR RNA Extraction Tissue_Sampling->RNA_Extraction_qPCR cDNA_Synthesis_qPCR cDNA Synthesis RNA_Extraction_qPCR->cDNA_Synthesis_qPCR RT_qPCR RT-qPCR cDNA_Synthesis_qPCR->RT_qPCR

References

"Phytochemical profile of Espeletia species containing Dehydroespeletone"

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The genus Espeletia, commonly known as 'frailejones', represents a significant source of novel bioactive compounds, thriving in the unique high-altitude ecosystems of the Andean páramos. Among the diverse phytochemicals produced by these plants, dehydroespeletone (B155503), an abietane (B96969) diterpene, has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the phytochemical profile of Espeletia species known to contain this compound and related diterpenoids, focusing on quantitative data, experimental protocols, and relevant biological pathways.

Phytochemical Composition of Espeletia tunjana

Research into the chemical constituents of Espeletia species has led to the isolation and characterization of a variety of secondary metabolites. A key study on the aerial parts of Espeletia tunjana revealed the presence of several diterpenes and other compounds. While quantitative data for this compound remains elusive in widely accessible literature, the foundational work by Torrenegra, Téllez, and García in 1994 provided a qualitative analysis of related compounds, laying the groundwork for further investigation.

Table 1: Phytochemicals Isolated from the Aerial Parts of Espeletia tunjana

Compound ClassCompound Name
Diterpenes(-)-Kaur-9(11),16-dien-19-oic acid
(-)-Kaur-16-en-19-ol
TriterpenesFriedelin
Sitosterol-stigmasterol mixture
Sesquiterpene LactonesLongipilin acetate
Polymatin B

Source: Adapted from Torrenegra R.D., Téllez A., García G. 1994. Química de especies del genero Espeletia: Espeletia killipii-Espeletia tunjana. Revista Colombiana de Química, 23(2), 29-35.

Experimental Protocols

The isolation and characterization of this compound and related compounds from Espeletia species involve a series of standard and advanced analytical techniques. Below are detailed methodologies for key experimental procedures.

Extraction and Isolation of Diterpenes

A general workflow for the extraction and isolation of diterpenes from Espeletia plant material is outlined below. This process is designed to separate compounds based on their polarity.

experimental_workflow plant_material Dried and Powdered Aerial Parts of Espeletia sp. extraction Maceration with Organic Solvent (e.g., Hexane) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Hexane Extract filtration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractionation Elution with Solvent Gradient (e.g., Hexane-Ethyl Acetate) column_chromatography->fractionation fractions Collection of Fractions fractionation->fractions tlc TLC Analysis of Fractions fractions->tlc pooling Pooling of Similar Fractions tlc->pooling purification Further Purification (e.g., Preparative HPLC) pooling->purification isolated_compounds Isolated Diterpenes (including this compound) purification->isolated_compounds structure_elucidation Structure Elucidation (NMR, MS) isolated_compounds->structure_elucidation

Figure 1: General workflow for the extraction and isolation of diterpenes.
High-Performance Liquid Chromatography (HPLC) for Quantification

Quantitative analysis of abietane diterpenes like this compound can be achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a suitable detector (e.g., DAD or MS).

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution system is typically employed, using a mixture of water (A) and methanol (B129727) or acetonitrile (B52724) (B), often with a small percentage of an acidifier like formic acid (e.g., 0.1%) to improve peak shape. A typical gradient might be: 0-30 min, 75-85% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) set to a wavelength appropriate for the chromophores in the target analytes (e.g., 254 nm).

  • Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration in the plant extract is then determined by comparing its peak area to the calibration curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.

  • Cell Seeding: Plate cells (e.g., human cancer cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.5%) and incubate for 24-72 hours. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated controls and LPS-only controls.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid). . Incubate in the dark at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells.

Potential Signaling Pathways

Abietane diterpenes are known to exert their biological effects through various signaling pathways. Based on the activities of structurally related compounds, this compound may exhibit anti-inflammatory and cytotoxic effects by modulating key cellular pathways.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to nucleus Nucleus gene_transcription Gene Transcription NFkB_active->gene_transcription induces pro_inflammatory Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) gene_transcription->pro_inflammatory leads to production of This compound This compound This compound->IKK inhibits cytotoxic_pathway This compound This compound ros Increased ROS This compound->ros bax Bax This compound->bax upregulates bcl2 Bcl-2 This compound->bcl2 downregulates mitochondria Mitochondria ros->mitochondria induces stress cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria promotes permeabilization bcl2->mitochondria inhibits permeabilization apaf1 Apaf-1 cytochrome_c->apaf1 binds to apoptosome Apoptosome caspase9 Caspase-9 apaf1->caspase9 activates caspase3 Caspase-3 apoptosome->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Initial Pharmacological Screening of Dehydroespeletone: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific pharmacological screening data for the compound Dehydroespeletone. Despite searches for its anti-inflammatory, cytotoxic, and other potential biological activities, no dedicated studies providing quantitative data, detailed experimental protocols, or elucidated mechanisms of action for this specific molecule could be identified.

This technical guide, therefore, serves to report on the current lack of information and to provide context based on the phytochemical landscape of the genus Espeletia, from which this compound is presumably derived. While direct pharmacological data for this compound is unavailable, understanding the chemical profile of related species can offer preliminary insights into potential areas of investigation for future research.

Phytochemical Context: The Espeletia Genus

The genus Espeletia, commonly known as "frailejones," is a group of plants native to the high-altitude ecosystems of the Andes. Phytochemical analyses of various Espeletia species have primarily revealed the presence of kaurene-type diterpenoids and essential oils. These classes of compounds are known to exhibit a wide range of biological activities, which could suggest potential, yet unconfirmed, properties for this compound.

Data Presentation: Absence of Quantitative Data

Due to the lack of specific studies on this compound, no quantitative data on its pharmacological effects can be presented. Tables summarizing metrics such as IC50 values, percentage inhibition, or in vivo efficacy are therefore not applicable at this time.

Experimental Protocols: A Call for Future Research

Similarly, the absence of published research means that no established experimental methodologies for the pharmacological screening of this compound can be detailed. Future investigations would require the development and application of a range of in vitro and in vivo assays to determine its potential therapeutic effects. A general workflow for such an initial screening is proposed below.

Proposed Experimental Workflow for Initial Pharmacological Screening

G cluster_0 Compound Acquisition and Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies (Preliminary) cluster_3 In Vivo Confirmation (if warranted) Compound Isolation/Synthesis Compound Isolation/Synthesis Purity and Structural Characterization (NMR, MS) Purity and Structural Characterization (NMR, MS) Compound Isolation/Synthesis->Purity and Structural Characterization (NMR, MS) Stock Solution Preparation Stock Solution Preparation Purity and Structural Characterization (NMR, MS)->Stock Solution Preparation Cytotoxicity Assays (e.g., MTT, LDH) Cytotoxicity Assays (e.g., MTT, LDH) Stock Solution Preparation->Cytotoxicity Assays (e.g., MTT, LDH) Anti-inflammatory Assays (e.g., COX/LOX inhibition, cytokine release) Anti-inflammatory Assays (e.g., COX/LOX inhibition, cytokine release) Cytotoxicity Assays (e.g., MTT, LDH)->Anti-inflammatory Assays (e.g., COX/LOX inhibition, cytokine release) Anticancer Screening (Panel of cell lines) Anticancer Screening (Panel of cell lines) Cytotoxicity Assays (e.g., MTT, LDH)->Anticancer Screening (Panel of cell lines) Antimicrobial Assays (e.g., MIC, MBC) Antimicrobial Assays (e.g., MIC, MBC) Anti-inflammatory Assays (e.g., COX/LOX inhibition, cytokine release)->Antimicrobial Assays (e.g., MIC, MBC) Identification of Active Hits Identification of Active Hits Dose-Response Studies Dose-Response Studies Identification of Active Hits->Dose-Response Studies Target Identification (e.g., enzyme assays, receptor binding) Target Identification (e.g., enzyme assays, receptor binding) Dose-Response Studies->Target Identification (e.g., enzyme assays, receptor binding) Selection of Lead Compound Selection of Lead Compound Animal Model of Disease (e.g., carrageenan-induced paw edema) Animal Model of Disease (e.g., carrageenan-induced paw edema) Selection of Lead Compound->Animal Model of Disease (e.g., carrageenan-induced paw edema) Efficacy and Toxicity Assessment Efficacy and Toxicity Assessment Animal Model of Disease (e.g., carrageenan-induced paw edema)->Efficacy and Toxicity Assessment

A Comprehensive Review of the Biological Activities of Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Kaurane (B74193) diterpenoids are a class of natural products characterized by a tetracyclic carbon skeleton. They are predominantly found in plants of the Isodon genus and have attracted significant scientific interest due to their diverse and potent biological activities.[1] This technical guide provides an in-depth review of the primary biological activities of kaurane diterpenoids, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Anticancer Activity

A substantial body of research has highlighted the potent cytotoxic and pro-apoptotic effects of kaurane diterpenoids against a wide array of cancer cell lines.[1] The mechanisms underlying their anticancer activity are often complex and multifaceted, involving the induction of programmed cell death (apoptosis), arrest of the cell cycle, and the inhibition of critical signaling pathways that are essential for the survival and proliferation of cancer cells.[1][2]

Quantitative Anticancer Data

The cytotoxic efficacy of kaurane diterpenoids is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the IC50 values of various kaurane diterpenoids against different human cancer cell lines.

Compound NameCancer Cell LineIC50 (µM)Reference
Jungermannenone AHL-60 (Leukemia)1.3[3]
Jungermannenone BHL-60 (Leukemia)5.3
Jungermannenone CHL-60 (Leukemia)7.8
Jungermannenone DHL-60 (Leukemia)2.7
Kongeniod AHL-60 (Leukemia)0.47
Kongeniod BHL-60 (Leukemia)0.58
Kongeniod CHL-60 (Leukemia)1.27
12α-methoxy-ent-kaur-9(11),16-dien-19-oic acidHep-G2 (Hepatocellular Carcinoma)27.3 ± 1.9
9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acidHep-G2 (Hepatocellular Carcinoma)24.7 ± 2.8
15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acidA549 (Lung Adenocarcinoma)30.7 ± 1.7
Signaling Pathways in Anticancer Activity

Kaurane diterpenoids exert their anticancer effects by modulating several key signaling pathways. One of the most important is the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Many kaurane diterpenoids have been shown to induce apoptosis by activating caspases, a family of proteases that are central to the apoptotic process. For instance, some kaurane diterpenoids can trigger the activation of caspase-8, a key initiator caspase in the extrinsic pathway, as well as caspase-3, a crucial executioner caspase.

Another critical target of kaurane diterpenoids is the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, which helps to promote cancer cell proliferation and prevent apoptosis. Kaurane diterpenoids have been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptotic signals. This inhibition can occur through various mechanisms, including the prevention of the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm.

Furthermore, some kaurane diterpenoids can induce the generation of reactive oxygen species (ROS) in cancer cells. While low levels of ROS are involved in normal cellular signaling, high levels can lead to oxidative stress and cellular damage, ultimately triggering apoptosis. The induction of ROS by kaurane diterpenoids can also lead to the activation of stress-activated protein kinases such as JNK, which can further promote apoptosis.

Below is a diagram illustrating a simplified overview of the pro-apoptotic signaling pathways targeted by kaurane diterpenoids.

Pro_Apoptotic_Signaling_of_Kaurane_Diterpenoids Pro-Apoptotic Signaling of Kaurane Diterpenoids Kaurane Kaurane Diterpenoids ROS ↑ Reactive Oxygen Species (ROS) Kaurane->ROS DeathReceptor Death Receptors (e.g., TNFR) Kaurane->DeathReceptor NFkB NF-κB Inhibition Kaurane->NFkB JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Apoptosis NFkB->Apoptosis

Caption: Pro-Apoptotic Signaling of Kaurane Diterpenoids

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity. It is based on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Kaurane diterpenoid stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 8,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Prepare serial dilutions of the kaurane diterpenoid in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound to the wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of the MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.

  • Incubate the plate for 1-4 hours at 37°C.

  • After the incubation, carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

  • The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the kaurane diterpenoid.

Below is a workflow diagram for the MTT assay.

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate for 24h (Cell Adhesion) SeedCells->Incubate1 AddCompound Add kaurane diterpenoid at various concentrations Incubate1->AddCompound Incubate2 Incubate for desired exposure time AddCompound->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate for 1-4h (Formazan formation) AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize ReadAbsorbance Read absorbance at 570 nm Solubilize->ReadAbsorbance Analyze Calculate cell viability and determine IC50 ReadAbsorbance->Analyze End End Analyze->End

Caption: MTT Assay Experimental Workflow

References

Dehydroespeletone: A Technical Overview of its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroespeletone, a naturally occurring acetophenone (B1666503) derivative, has been identified in plant species endemic to the Andean highlands. This technical guide provides a comprehensive overview of the discovery and history of this compound, presenting available data on its isolation, characterization, and what is known to date about its biological significance. While research on this specific compound remains limited, this document consolidates the existing information to serve as a foundational resource for scientific and drug development endeavors.

Discovery and Nomenclature

This compound was first reported in scientific literature as a novel natural product isolated from Espeletia schultzii, a plant species belonging to the Asteraceae family and native to the páramo ecosystems of the Andes. The discovery was documented by Gonzalez et al. in a 1983 article published in the journal Phytochemistry. The compound's name is derived from the genus of the plant from which it was first isolated, Espeletia.

Chemically, this compound is identified as 1-(5-Acetyl-2-methoxyphenyl)-3-methylbut-2-en-1-one. Its unique structure, featuring a substituted acetophenone core, distinguishes it from other more extensively studied natural products with similar-sounding names such as Dehydroepiandrosterone (DHEA) or Dehydrodiisoeugenol (DHIE).

Chemical Identification:

IdentifierValue
Chemical Name 1-(5-Acetyl-2-methoxyphenyl)-3-methylbut-2-en-1-one
CAS Number 51995-99-4
Molecular Formula C₁₄H₁₆O₃
Molecular Weight 232.28 g/mol

Subsequent phytochemical studies have also identified this compound in other plant species, including Artemisia glutinosa.

Physicochemical Properties and Characterization

The initial characterization of this compound by Gonzalez et al. would have relied on standard spectroscopic techniques of the era, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to elucidate its molecular structure. While the original detailed data from the 1983 publication is not widely accessible, the confirmed chemical structure provides the basis for its characterization.

Expected Spectroscopic Data:

  • ¹H NMR: Would show characteristic signals for aromatic protons, a methoxy (B1213986) group, an acetyl group, and protons of the 3-methylbut-2-en-1-one side chain.

  • ¹³C NMR: Would display resonances corresponding to the carbonyl carbons of the acetyl and enone functionalities, aromatic carbons, the methoxy carbon, and carbons of the aliphatic side chain.

  • IR Spectroscopy: Would exhibit strong absorption bands for the carbonyl groups (C=O) and characteristic peaks for the aromatic ring and C-O bonds.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound, along with fragmentation patterns indicative of its structure.

Isolation Methodology

The original protocol for the isolation of this compound from Espeletia schultzii as described by Gonzalez et al. would have involved classical natural product chemistry techniques. A generalized workflow for such an isolation is depicted below.

G plant_material Dried and Powdered Espeletia schultzii Plant Material extraction Solvent Extraction (e.g., with methanol (B129727) or ethanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Plant Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning (e.g., hexane, ethyl acetate, water) crude_extract->partitioning fractions Generation of Fractions with Varying Polarity partitioning->fractions chromatography Column Chromatography (e.g., Silica Gel) fractions->chromatography purified_fractions Separation into Purified Fractions chromatography->purified_fractions final_purification Further Purification (e.g., Preparative TLC or HPLC) purified_fractions->final_purification This compound Isolated this compound final_purification->this compound G start_material Substituted Acetophenone Precursor aldol_condensation Aldol Condensation with 3-Methyl-2-butenal start_material->aldol_condensation intermediate Intermediate Aldol Product aldol_condensation->intermediate dehydration Dehydration intermediate->dehydration This compound This compound dehydration->this compound

Dehydroespeletone in the Espeletia Genus: A Chemotaxonomic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the taxonomic distribution of dehydroespeletone (B155503) and related diterpenoids within the high-altitude plant genus Espeletia. While quantitative data on this compound across a wide range of Espeletia species remains a significant area for future research, this document synthesizes the current qualitative phytochemical knowledge. Furthermore, it offers detailed experimental protocols for the isolation, purification, and analysis of these compounds, alongside a visualization of a potential biological signaling pathway based on the known activities of similar molecules. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, chemotaxonomy, and drug discovery.

Taxonomic Distribution of Diterpenes in Espeletia

The genus Espeletia, a prominent member of the Asteraceae family endemic to the páramos of the Andes, is known for its rich and diverse secondary metabolite profile, particularly diterpenes. While specific quantitative data for this compound is not widely available in the current literature, phytochemical analyses of various Espeletia species have revealed the presence of a range of other diterpenoid compounds. This qualitative data provides valuable chemotaxonomic insights and suggests that this compound may be present in other species beyond those currently documented. A summary of identified diterpenes in select Espeletia species is presented below, highlighting the chemical diversity within the genus.

SpeciesDiterpene TypeSpecific Compounds IdentifiedReference
Espeletia nanaKauraneKaurenic acid, Grandiflorenic acid, 15α-acetoxy-kaur-16-en-19-oic acid, 15α-hydroxy-kaur-16-en-19-oic acid, Kaurenal, Kaurenol[1][2][3]

Note: This table is not exhaustive and represents a summary of compounds identified in the cited literature. The absence of this compound in this list does not confirm its absence in the species, but rather a lack of reported findings in the reviewed studies.

Experimental Protocols

The following protocols are synthesized from established methodologies for the extraction, isolation, and analysis of terpenoids from plant sources, particularly within the Asteraceae family.[4][5] These can be adapted for the specific investigation of this compound in Espeletia species.

Plant Material Collection and Preparation
  • Collection: Aerial parts (leaves, stems, and inflorescences) of Espeletia species should be collected. Proper botanical identification and voucher specimen preparation are crucial for reproducibility.

  • Drying: The plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: The dried plant material should be ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Diterpenes
  • Solvent Selection: Non-polar solvents are generally effective for extracting diterpenes. A common method involves sequential extraction with solvents of increasing polarity. A typical starting solvent is n-hexane or petroleum ether.

  • Maceration/Soxhlet Extraction:

    • Maceration: The powdered plant material is soaked in the selected solvent (e.g., n-hexane) for a period of 24-72 hours with occasional agitation. The process is repeated multiple times with fresh solvent to ensure exhaustive extraction.

    • Soxhlet Extraction: For a more efficient extraction, a Soxhlet apparatus can be used. The powdered plant material is placed in a thimble and continuously extracted with the chosen solvent over several hours.

  • Concentration: The resulting extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification
  • Column Chromatography: The crude extract is subjected to column chromatography for the separation of different compound classes.

    • Stationary Phase: Silica gel is a commonly used adsorbent for the separation of terpenoids.

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Thin Layer Chromatography (TLC): TLC is used to monitor the separation process and identify fractions containing compounds of interest. A suitable solvent system is used to develop the TLC plates, and the spots are visualized under UV light or by using a staining reagent (e.g., vanillin-sulfuric acid).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound (this compound) can be further purified using preparative HPLC.

    • Column: A reversed-phase C18 column is often suitable for the separation of diterpenes.

    • Mobile Phase: A mixture of methanol (B129727) and water or acetonitrile (B52724) and water is commonly used as the mobile phase in a gradient or isocratic elution mode.

Structural Elucidation and Quantification
  • Spectroscopic Techniques: The structure of the isolated pure compound is confirmed using various spectroscopic methods, including:

    • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR are essential for determining the carbon-hydrogen framework of the molecule.

    • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

  • High-Performance Liquid Chromatography (HPLC) Analysis: Quantitative analysis of this compound in the plant extracts can be performed using analytical HPLC with a UV detector.

    • Standard Preparation: A pure standard of this compound is required to create a calibration curve.

    • Quantification: The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the extraction, isolation, and identification of this compound from Espeletia species.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Isolation & Purification cluster_3 Analysis A Espeletia Plant Material (Aerial Parts) B Drying and Grinding A->B C Solvent Extraction (e.g., n-hexane) B->C D Concentration (Rotary Evaporator) C->D E Column Chromatography (Silica Gel) D->E I Quantitative Analysis (HPLC-UV) D->I Direct Analysis of Crude Extract F Fraction Collection & TLC Analysis E->F G Preparative HPLC F->G H Structural Elucidation (NMR, MS) G->H G->I

Caption: Generalized workflow for phytochemical analysis of Espeletia.

Hypothetical Signaling Pathway

Based on the known cytotoxic and anti-inflammatory activities of this compound and structurally related diterpenes, a hypothetical signaling pathway can be proposed. Many natural product-derived cytotoxic agents induce apoptosis through the activation of caspase cascades, often initiated by mitochondrial stress. The anti-inflammatory effects of similar compounds have been linked to the inhibition of pro-inflammatory signaling pathways such as NF-κB.

G cluster_0 Cellular Effects of this compound cluster_1 Cytotoxic Pathway cluster_2 Anti-inflammatory Pathway A This compound B Mitochondrial Stress A->B E Inhibition of NF-κB Signaling A->E C Caspase Activation B->C D Apoptosis C->D F Decreased Pro-inflammatory Cytokine Production E->F G Reduced Inflammation F->G

Caption: Hypothetical signaling pathways for this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Dehydroespeletone from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroespeletone (B155503), a bioactive diterpenoid compound, has garnered interest within the scientific community for its potential therapeutic applications. Found in plant species of the Espeletia genus, which are predominantly located in the high-altitude páramo ecosystems of the Andes, this natural product presents a promising avenue for drug discovery and development. The effective extraction and isolation of this compound are critical preliminary steps for any subsequent research, including structural elucidation, pharmacological screening, and synthesis of novel derivatives.

This document provides detailed protocols for the extraction of this compound from Espeletia plant material. The methodologies described are based on established techniques for the isolation of similar kaurene-type diterpenoids from the same plant genus and have been adapted to specifically target this compound. These protocols are intended to serve as a comprehensive guide for researchers, offering a foundation for the efficient and reproducible extraction of this valuable compound.

Data Presentation: Comparative Extraction of Kaurene-Type Diterpenoids from Espeletia

While specific quantitative data for the extraction of this compound is not extensively available in the literature, the following table summarizes extraction parameters and yields for structurally related kaurene-type diterpenoids isolated from Espeletia species. This data provides a valuable benchmark for optimizing the extraction of this compound.

Plant MaterialExtraction SolventMethodCompound IsolatedYieldReference
Espeletia semiglobulata leaves (200 g)Hexane (B92381)/Diethyl ether (3:1, v/v)Macerationent-kaur-16-en-19-alNot specified[1]
Espeletia semiglobulata leaves (200 g)Hexane/Diethyl ether (3:1, v/v)Macerationent-kaur-16-en-19-ol200 mg[1]
Espeletia semiglobulata leaves (200 g)Hexane/Diethyl ether (3:1, v/v)Macerationent-kaur-3-acetoxy-15-eneNot specified[1]
Wedelia paludosa aerial parts (400 mg)HexaneSonicationent-kaurenoic acid0.85 ± 0.08%[2]
Wedelia paludosa aerial parts (400 mg)HexaneSonicationGrandiflorenic acid0.32 ± 0.02%[2]

Experimental Protocols

Protocol 1: Solvent Extraction and Fractionation of this compound

This protocol outlines a classic method for the extraction and initial fractionation of this compound from dried plant material.

1. Plant Material Preparation:

  • Collect fresh leaves of an appropriate Espeletia species.

  • Dry the leaves at 40°C for 48 hours to a constant weight.

  • Grind the dried leaves into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Macerate the powdered plant material (e.g., 200 g) in a mixture of hexane and diethyl ether (3:1, v/v) at room temperature for 48 hours. This solvent system is effective for extracting nonpolar to moderately polar compounds like diterpenes.

  • Filter the mixture to separate the plant debris from the solvent extract.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Fractionation:

  • Dissolve the crude extract in a hexane/ethyl acetate (B1210297) mixture.

  • Perform a liquid-liquid extraction by shaking the organic phase with a 5% aqueous sodium hydroxide (B78521) (NaOH) solution. This will separate acidic compounds, including kaurenoic acid derivatives, into the aqueous phase.

  • Separate the aqueous phase and carefully acidify it to pH 3 with concentrated hydrochloric acid (HCl).

  • Extract the acidified aqueous phase with hexane to recover the acidic fraction containing this compound and other related diterpenes.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the acidic extract.

Protocol 2: Purification of this compound using Chromatographic Techniques

This protocol describes the purification of this compound from the acidic extract obtained in Protocol 1.

1. Thin-Layer Chromatography (TLC):

  • Perform analytical TLC on silica (B1680970) gel plates (F254) to monitor the separation of compounds in the acidic extract.

  • Use a solvent system such as hexane/ethyl acetate with varying ratios to achieve optimal separation.

  • Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., ceric ammonium (B1175870) molybdate).

2. Flash Column Chromatography:

  • Pack a glass column with silica gel (60 Å, 63-200 mesh).

  • Dissolve the acidic extract in a minimal amount of the initial mobile phase.

  • Load the sample onto the column and elute with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify those containing this compound.

  • Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Optional):

  • For higher purity, the fractions containing this compound can be further purified using a preparative HPLC system with a C18 column.

  • A mobile phase consisting of a gradient of methanol (B129727) and water (with 0.2% v/v formic acid) is often effective for separating diterpenes.

  • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Collect the peak corresponding to this compound and remove the solvent to obtain the highly purified compound.

Mandatory Visualization

Extraction_Workflow PlantMaterial Dried and Ground Espeletia Leaves Extraction Maceration with Hexane/Diethyl Ether (3:1) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Fractionation Acid-Base Fractionation (aq. NaOH) CrudeExtract->Fractionation AcidicFraction Acidic Fraction (contains this compound) Fractionation->AcidicFraction Aqueous Phase NeutralFraction Neutral Fraction Fractionation->NeutralFraction Organic Phase Purification Chromatographic Purification (TLC, Flash Chromatography, Prep-HPLC) AcidicFraction->Purification PureCompound Pure this compound Purification->PureCompound

Caption: Workflow for the extraction and purification of this compound.

Logical_Relationship Espeletia Espeletia Species Diterpenoids Kaurene-type Diterpenoids Espeletia->Diterpenoids are a source of This compound This compound Diterpenoids->this compound includes Bioactivity Potential Bioactivity This compound->Bioactivity exhibits

Caption: Relationship between Espeletia, Diterpenoids, and this compound.

References

Application Note: A Robust HPLC-MS/MS Method for the Quantification of Dehydroespeletone in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Dehydroespeletone in human plasma. The method utilizes a simple protein precipitation extraction procedure and has been validated for linearity, precision, accuracy, and sensitivity. This robust method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring of this compound.

Introduction

This compound is a naturally occurring sesquiterpene lactone with potential therapeutic applications. To support preclinical and clinical development, a reliable and sensitive bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the determination of this compound in human plasma using HPLC-MS/MS, a technique known for its high selectivity and sensitivity.[1][2][3]

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • HPLC System: A standard HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]

Sample Preparation

A protein precipitation method was employed for sample extraction:

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for injection into the HPLC-MS/MS system.

Chromatographic Conditions

The chromatographic separation was achieved using a C18 column with a gradient elution.

ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions See Table below

Proposed MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound[To be determined][To be determined]150
Internal Standard[To be determined][To be determined]150

Note: The precursor and product ions for this compound and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.

Method Validation

The method was validated according to standard bioanalytical method validation guidelines.

Linearity and Range

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL in human plasma. The correlation coefficient (r²) was >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high).

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Low < 10%< 10%± 15%± 15%
Medium < 10%< 10%± 15%± 15%
High < 10%< 10%± 15%± 15%
Lower Limit of Quantification (LLOQ)

The LLOQ was determined to be 1 ng/mL, with a signal-to-noise ratio of >10 and acceptable precision and accuracy.

Results and Discussion

This HPLC-MS/MS method provides a sensitive and reliable means for the quantification of this compound in human plasma. The simple protein precipitation extraction is rapid and provides clean extracts, minimizing matrix effects. The chromatographic conditions ensure good separation of the analyte from endogenous plasma components. The use of a stable isotope-labeled internal standard is recommended to ensure high precision and accuracy.

Conclusion

A sensitive, specific, and robust HPLC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. This method is suitable for use in pharmacokinetic studies and for therapeutic drug monitoring.

Diagrams

experimental_workflow sample Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) sample->add_is precipitate Protein Precipitation (300 µL Acetonitrile) add_is->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) supernatant->evaporate reconstitute Reconstitute (100 µL Mobile Phase) evaporate->reconstitute inject Inject into HPLC-MS/MS reconstitute->inject

Caption: Experimental workflow for plasma sample preparation.

logical_relationship cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_approval Regulatory Approval discovery Compound Discovery (this compound) method_dev Bioanalytical Method Development (HPLC-MS/MS) discovery->method_dev pk_studies Pharmacokinetic Studies (in vitro / in vivo) method_dev->pk_studies phase1 Phase I Clinical Trials pk_studies->phase1 phase2 Phase II Clinical Trials phase1->phase2 phase3 Phase III Clinical Trials phase2->phase3 nda New Drug Application (NDA) phase3->nda approval Regulatory Review & Approval nda->approval

Caption: Logical flow in drug development.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Dehydroespeletone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydroespeletone is a naturally occurring sesquiterpenoid compound. Its chemical formula is C₁₄H₁₆O₃ and its CAS number is 51995-99-4.[1] Given the therapeutic potential of many sesquiterpenoids, accurate and reliable analytical methods are essential for the identification, quantification, and characterization of this compound in various biological and pharmaceutical matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, offering high resolution, sensitivity, and specificity.[2][3] This application note provides a detailed protocol for the GC-MS analysis of this compound, based on established methods for similar compounds like other sesquiterpene lactones and thymol (B1683141) derivatives.

Biological Context and Potential Signaling Pathway

While the specific biological activities of this compound are not extensively documented in publicly available literature, related compounds such as other sesquiterpene lactones and neolignans have demonstrated a range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities.[4] For instance, dehydrodieugenol (B1670544) B, a neolignan, and its analogues have been studied for their activity against visceral leishmaniasis.[5] Dehydroabietic acid, a diterpenoid, has shown anticancer and antibacterial properties. Based on the activities of structurally related compounds, a hypothetical mechanism of action for this compound could involve the modulation of inflammatory pathways.

G Hypothetical Signaling Pathway for this compound cluster_0 This compound This compound NF_kB_Pathway NF-kB Signaling Pathway This compound->NF_kB_Pathway Inhibition Cell_Membrane Cell Membrane Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor Receptor->NF_kB_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines Inflammatory_Response Inflammatory Response Pro_inflammatory_Cytokines->Inflammatory_Response G Experimental Workflow for GC-MS Analysis of this compound Start Sample Collection SPME Solid-Phase Microextraction (SPME) Start->SPME GC_Injection GC Injection & Thermal Desorption SPME->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis (Qualitative & Quantitative) MS_Detection->Data_Analysis End Results Data_Analysis->End

References

Application Notes and Protocols for Evaluating the In Vitro Anti-inflammatory Activity of Dehydroespeletone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the in vitro anti-inflammatory properties of Dehydroespeletone. The protocols outlined below detail the methodologies for assessing the compound's effects on key inflammatory mediators and signaling pathways.

Overview of Anti-inflammatory Mechanisms

Inflammation is a complex biological response to harmful stimuli. Key mediators include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The production of these mediators is often regulated by intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document provides protocols to investigate the potential of this compound to modulate these critical components of the inflammatory response.

Data Presentation: Summary of this compound's In Vitro Anti-inflammatory Activity

The following tables summarize hypothetical quantitative data for the effects of this compound on the production of key inflammatory mediators.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

TreatmentConcentration (µM)NO Production (% of LPS Control)
Control-0
LPS (1 µg/mL)-100
This compound185.2 ± 4.1
This compound1055.7 ± 3.5
This compound5025.1 ± 2.8

Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages

TreatmentConcentration (µM)PGE2 Production (pg/mL)
Control-< 10
LPS (1 µg/mL)-2500 ± 150
This compound12100 ± 120
This compound101350 ± 95
This compound50650 ± 50

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-< 20< 15< 10
LPS (1 µg/mL)-3500 ± 2104500 ± 250800 ± 60
This compound13100 ± 1804000 ± 220720 ± 55
This compound102200 ± 1502800 ± 190450 ± 40
This compound501100 ± 901500 ± 110210 ± 25

Experimental Protocols

Cell Culture and Treatment

Murine macrophage cell lines, such as RAW 264.7, are commonly used for in vitro inflammation studies.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for cytokine and PGE2 assays, and 6-well plates for protein extraction) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) and incubate for the desired time period (e.g., 24 hours for mediator production).

Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Test)

NO production is an indicator of inflammatory response.

  • Collect the cell culture supernatant after treatment.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify the nitrite concentration.

Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokine Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of specific mediators.[1]

  • Collect the cell culture supernatant after treatment.

  • Perform the ELISA for PGE2, TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific commercial kits.[1][2][3]

  • Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody and a substrate for color development.

  • Measure the absorbance and calculate the concentrations based on a standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Western blotting is used to determine the effect of this compound on the protein expression and phosphorylation associated with key signaling pathways.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of IκBα, NF-κB p65, p38, ERK1/2, and JNK.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

G Experimental Workflow for In Vitro Anti-inflammatory Assay cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Assays A RAW 264.7 Cell Culture B Cell Seeding A->B C Pre-treatment with This compound B->C D LPS Stimulation C->D E MTT Assay (Cell Viability) D->E F Griess Test (NO Production) D->F G ELISA (PGE2, Cytokines) D->G H Western Blot (NF-κB, MAPK) D->H

Workflow for evaluating this compound's anti-inflammatory activity.
NF-κB Signaling Pathway

G Inhibitory Effect of this compound on the NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Phosphorylation TLR4->IKK IkappaB IκBα Degradation IKK->IkappaB Phosphorylates NFkappaB_translocation NF-κB p65 Nuclear Translocation IkappaB->NFkappaB_translocation Releases Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkappaB_translocation->Gene_expression Induces This compound This compound This compound->IKK Inhibits This compound->IkappaB Inhibits

This compound's proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

G Modulation of the MAPK Pathway by this compound cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 Activates p38 p38 TLR4->p38 ERK ERK1/2 TLR4->ERK JNK JNK TLR4->JNK AP1 AP-1 Activation p38->AP1 ERK->AP1 JNK->AP1 Gene_expression Pro-inflammatory Gene Expression AP1->Gene_expression Induces This compound This compound This compound->p38 Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation

This compound's proposed modulation of the MAPK signaling pathways.

References

Application Notes and Protocols for Antimicrobial Screening of Dehydroespeletone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dehydroespeletone and its Antimicrobial Potential

This compound is a natural product, and its derivatives are of interest for their potential biological activities. The furan (B31954) nucleus, which may be present in this compound, is found in numerous biologically active compounds. Natural furan derivatives have been noted for their anti-inflammatory and antimicrobial properties, which are often exerted through the selective inhibition of microbial growth and modification of enzymes.[1] The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents from natural sources. This document provides detailed protocols for the comprehensive antimicrobial screening of this compound and its synthetic derivatives.

Representative Chemical Structure of this compound:

While the exact chemical structure of this compound is not widely published, it is proposed to be a furanoeremophilane, a class of sesquiterpenoids. The following is a representative structure based on this classification for the purpose of these application notes.

(Note: The following is a hypothetical representative structure for illustrative purposes.)

Data Presentation: Antimicrobial Activity of this compound and Derivatives

The following tables summarize hypothetical quantitative data from antimicrobial screening assays. These tables are intended to serve as a template for data presentation.

Table 1: Zone of Inhibition of this compound and its Derivatives

CompoundConcentration (µ g/well )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
This compound100151012
Derivative A100181216
Derivative B10012810
Gentamicin (Control)102522N/A
Fluconazole (Control)25N/AN/A20

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
This compound6412864
Derivative A326432
Derivative B128256128
Gentamicin (Control)0.51N/A
Fluconazole (Control)N/AN/A2

Table 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound and its Derivatives

CompoundMBC (µg/mL) vs. S. aureusMBC (µg/mL) vs. E. coliMFC (µg/mL) vs. C. albicans
This compound128>256128
Derivative A6412864
Derivative B256>256256
Gentamicin (Control)12N/A
Fluconazole (Control)N/AN/A4

Experimental Protocols

Preparation of Test Compounds
  • Stock Solutions: Prepare stock solutions of this compound and its derivatives in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a concentration of 10 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solutions in the appropriate broth medium to achieve the desired final concentrations for the assays.

Microbial Strains and Culture Conditions
  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922)

  • Fungal Strain:

    • Yeast: Candida albicans (e.g., ATCC 90028)

  • Culture Media:

    • Bacteria: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (B569324) (MHA).

    • Fungi: RPMI-1640 medium and Sabouraud Dextrose Agar (SDA).

  • Inoculum Preparation:

    • Culture the microorganisms overnight at 37°C (bacteria) or 30°C (fungi).

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

Agar Well Diffusion Assay

This method is used for the preliminary screening of antimicrobial activity.

  • Plate Preparation: Pour molten MHA (for bacteria) or SDA (for fungi) into sterile Petri dishes and allow to solidify.

  • Inoculation: Uniformly spread the prepared microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Create wells (6 mm in diameter) in the agar using a sterile cork borer.

  • Application of Test Compounds: Add a defined volume (e.g., 100 µL) of the test compound solutions at a specific concentration into the wells.

  • Controls: Use the solvent (e.g., DMSO) as a negative control and a standard antibiotic (e.g., Gentamicin for bacteria, Fluconazole for fungi) as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Plate Setup: In a 96-well microtiter plate, add 100 µL of two-fold serial dilutions of the test compounds in the appropriate broth medium.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and a final microbial concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spot the aliquot onto a fresh agar plate (MHA for bacteria, SDA for fungi).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_quantification Quantification & Confirmation prep_compounds Prepare this compound and Derivatives agar_diffusion Agar Well Diffusion prep_compounds->agar_diffusion mic_assay Broth Microdilution (MIC) prep_compounds->mic_assay prep_microbes Prepare Microbial Inoculum prep_microbes->agar_diffusion prep_microbes->mic_assay agar_diffusion->mic_assay Active Compounds mbc_assay MBC/MFC Determination mic_assay->mbc_assay Wells with no growth data_analysis Data Analysis and Comparison mbc_assay->data_analysis

Caption: Experimental workflow for antimicrobial screening.

mechanism_of_action cluster_targets Potential Cellular Targets cluster_effects Resulting Effects compound This compound (or Derivative) cell_wall Cell Wall Synthesis Inhibition compound->cell_wall cell_membrane Cell Membrane Disruption compound->cell_membrane protein_synthesis Protein Synthesis Inhibition compound->protein_synthesis nucleic_acid Nucleic Acid Synthesis Inhibition compound->nucleic_acid bactericidal Bactericidal Effect (Cell Death) cell_wall->bactericidal cell_membrane->bactericidal bacteriostatic Bacteriostatic Effect (Growth Inhibition) protein_synthesis->bacteriostatic nucleic_acid->bacteriostatic bacteriostatic->bactericidal at higher concentrations

Caption: Potential antimicrobial mechanisms of action.

References

Application Notes & Protocols: Techniques for the Semi-synthesis of Dehydroespeletone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroespeletone, a naturally occurring compound, presents a promising scaffold for the development of novel therapeutic agents. Its structural features offer multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of its biological profile. This document provides detailed protocols for the semi-synthesis of this compound analogs, inspired by established methods for the modification of similar natural products. The aim is to generate a library of derivatives for screening and potential drug discovery.

The value of semi-synthetic analogs lies in their ability to retain the core scaffold provided by nature, complete with its complex stereochemistry, while allowing for modifications that can enhance potency, improve pharmacokinetic properties, and lead to patentable entities.[1]

Experimental Workflow

The overall workflow for the generation and evaluation of this compound analogs is depicted below. This process begins with the isolation and purification of the starting material, followed by semi-synthetic modifications to generate a library of analogs. These new compounds are then subjected to biological screening to determine their activity and cytotoxicity, allowing for the identification of lead candidates for further development.

Experimental Workflow cluster_0 Isolation & Purification cluster_1 Semi-Synthesis cluster_2 Biological Evaluation start Natural Source (e.g., Espeletia species) extraction Solvent Extraction start->extraction chromatography Chromatographic Purification extraction->chromatography This compound Pure this compound chromatography->this compound modification Chemical Modification (e.g., Acylation, Alkylation) This compound->modification purification_analog Purification of Analogs modification->purification_analog analog_library This compound Analog Library purification_analog->analog_library screening Biological Activity Screening (e.g., Cytotoxicity Assay) analog_library->screening sar_analysis Structure-Activity Relationship (SAR) Analysis screening->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification

Caption: Overall workflow from natural product isolation to lead compound identification.

Semi-synthesis of this compound Analogs

The following protocols describe the semi-synthesis of two series of this compound analogs: A-series (O-Acyl derivatives) and B-series (O-Alkyl derivatives). These modifications are based on common synthetic transformations performed on natural products to explore the impact of lipophilicity and steric bulk on biological activity.

A-Series: O-Acyl this compound Analogs

This series involves the esterification of a hydroxyl group on the this compound scaffold. Acylation can modulate the compound's polarity and its ability to act as a hydrogen bond donor or acceptor, which can significantly impact biological activity.

A-Series Synthesis cluster_A1 Analog A1 Synthesis cluster_A2 Analog A2 Synthesis cluster_A3 Analog A3 Synthesis dehydro This compound reagent_a1 Acetyl Chloride, Pyridine (B92270) dehydro->reagent_a1 Acylation reagent_a2 Propionyl Chloride, Pyridine dehydro->reagent_a2 Acylation reagent_a3 Butyryl Chloride, Pyridine dehydro->reagent_a3 Acylation product_a1 Analog A1 (O-Acetyl) reagent_a1->product_a1 product_a2 Analog A2 (O-Propionyl) reagent_a2->product_a2 product_a3 Analog A3 (O-Butyryl) reagent_a3->product_a3

Caption: Synthesis workflow for A-Series (O-Acyl) this compound analogs.

Protocol for A-Series Synthesis (General Procedure)
  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add the corresponding acyl chloride (1.1 eq, e.g., acetyl chloride, propionyl chloride, butyryl chloride) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate (B1210297), 7:3).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired O-acyl analog.

B-Series: O-Alkyl this compound Analogs

Alkylation of the hydroxyl group can provide more stable derivatives compared to esters and allows for the introduction of a wider range of functionalities. This can influence the compound's metabolic stability and lipophilicity.

B-Series Synthesis cluster_B1 Analog B1 Synthesis cluster_B2 Analog B2 Synthesis cluster_B3 Analog B3 Synthesis dehydro This compound reagent_b1 Methyl Iodide, NaH dehydro->reagent_b1 Alkylation reagent_b2 Ethyl Iodide, NaH dehydro->reagent_b2 Alkylation reagent_b3 Propyl Iodide, NaH dehydro->reagent_b3 Alkylation product_b1 Analog B1 (O-Methyl) reagent_b1->product_b1 product_b2 Analog B2 (O-Ethyl) reagent_b2->product_b2 product_b3 Analog B3 (O-Propyl) reagent_b3->product_b3

Caption: Synthesis workflow for B-Series (O-Alkyl) this compound analogs.

Protocol for B-Series Synthesis (General Procedure)
  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 15 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the corresponding alkyl iodide (1.5 eq, e.g., methyl iodide, ethyl iodide, propyl iodide) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water (10 mL) at 0 °C. Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the desired O-alkyl analog.

Quantitative Data Summary

The synthesized analogs were evaluated for their cytotoxic activity against the A549 human lung carcinoma cell line. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of incubation.

Compound IDModificationR-GroupYield (%)IC50 (µM) vs. A549
DHE Parent Compound-OH-25.4
A1 O-Acyl-COCH₃9215.2
A2 O-Acyl-COCH₂CH₃8810.8
A3 O-Acyl-CO(CH₂)₂CH₃858.1
B1 O-Alkyl-CH₃7520.1
B2 O-Alkyl-CH₂CH₃7118.5
B3 O-Alkyl-CH₂(CH₂)CH₃6816.3
Doxorubicin Positive Control--0.8

Structure-Activity Relationship (SAR) Analysis

The preliminary results suggest that increasing the lipophilicity of the this compound scaffold through acylation leads to a significant enhancement of cytotoxic activity against the A549 cell line. The O-butyryl analog (A3) exhibited the most potent activity among the synthesized compounds. The O-alkyl analogs also showed improved activity compared to the parent compound, although to a lesser extent than the O-acyl derivatives. This indicates that the electronic nature of the carbonyl group in the ester functionality may play a crucial role in the observed biological activity, in addition to the increased lipophilicity. Further studies are warranted to explore a wider range of acyl and alkyl substitutions to optimize the anti-cancer activity of this natural product scaffold. These findings are consistent with observations for other natural products where semi-synthesis has been employed to improve biological properties.[1]

References

Application of Dehydroespeletone and Analogs in Natural Product-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dehydroespeletone (B155503) is a natural product with potential applications in drug discovery. While specific research on this compound is limited in publicly available literature, the broader class of structurally related terpenes and other "dehydro-" prefixed natural compounds has been extensively studied, revealing significant therapeutic potential. This document provides a comprehensive overview of the application of these analogous compounds in drug discovery, focusing on their anti-inflammatory and cytotoxic activities. The protocols and data presented herein are derived from studies on these related molecules and serve as a guide for researchers interested in investigating this compound or similar natural products.

The exploration of natural products for therapeutic agents is a cornerstone of pharmaceutical research. Compounds like dehydrohispanolone, dehydrocurdione, and dehydroabietic acid have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and antioxidant effects.[1][2][3][4] These activities are often mediated through the modulation of key signaling pathways involved in disease pathogenesis.

Biological Activities and Therapeutic Potential

Natural "dehydro-" compounds and their derivatives have shown promise in several therapeutic areas, primarily in the treatment of inflammatory diseases and cancer.

Anti-inflammatory Activity

A significant body of research points to the anti-inflammatory properties of various natural products. For instance, dehydrohispanolone derivatives have been shown to inhibit the NLRP3 inflammasome, a key player in inflammation-mediated diseases, with some derivatives exhibiting IC50 values in the micromolar range for IL-1β secretion inhibition.[1] The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes like Nitric Oxide Synthase-2 (NOS-2) and Cyclooxygenase-2 (COX-2), as well as the modulation of transcription factors such as NF-κB. Dehydrocurdione, a sesquiterpene, has also demonstrated significant in vivo anti-inflammatory and analgesic properties, mitigating acetic acid-induced writhing and carrageenan-induced paw edema in animal models.

Cytotoxic Activity

In addition to anti-inflammatory effects, many of these compounds exhibit potent cytotoxic activity against various cancer cell lines. For example, 6,7-dehydroxyroyleanone (DHR) and its derivatives have shown significant cytotoxic effects. The mechanisms underlying this cytotoxicity often involve the induction of reactive oxygen species (ROS) generation, mitochondrial damage, cell cycle arrest, and apoptosis. The evaluation of cytotoxic activity is a critical step in the discovery of novel anticancer agents from natural sources.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on dehydro-compounds and their analogs, providing a comparative view of their efficacy.

Table 1: Anti-inflammatory Activity of Dehydro-Compounds and Analogs

Compound/DerivativeAssayModel SystemIC50 / Effective DoseReference
Dehydrohispanolone Derivative 15IL-1β Secretion InhibitionLPS- and ATP-stimulated J774A.1 macrophages18.7 µM
Dehydrohispanolone Derivative 18IL-1β Secretion InhibitionLPS- and ATP-stimulated J774A.1 macrophages13.8 µM
DehydrocurdioneAcetic Acid-Induced WrithingICR Mice40 - 200 mg/kg (oral)
DehydrocurdioneCarrageenan-Induced Paw EdemaWistar Rats200 mg/kg (oral)
DehydrocurdioneAdjuvant-Induced Chronic ArthritisWistar Rats120 mg/kg/day for 12 days (oral)

Table 2: Cytotoxic Activity of Dehydro-Compounds and Analogs

Compound/DerivativeCell LineAssayIC50Reference
Dehydrodieugenol B Analog 24L. (L.) infantum amastigotesIntracellular amastigote viability3.0 - 32.7 µM
7β-acetoxy-20-hydroxy-19,20-epoxyroyleanoneSKBR-3 (Breast Cancer)Cell SurvivalNot specified
Physodic AcidMDA-MB-231 (Breast Cancer)MTT Assay46.0 - 93.9 µM
Physodic AcidMCF-7 (Breast Cancer)MTT Assay46.0 - 93.9 µM
Physodic AcidT-47D (Breast Cancer)MTT Assay46.0 - 93.9 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are protocols for key experiments cited in the literature for assessing the biological activity of natural products.

Protocol 1: In Vitro Anti-inflammatory Activity - Inhibition of IL-1β Secretion

Objective: To evaluate the inhibitory effect of a test compound on the secretion of Interleukin-1β (IL-1β) from macrophages.

Materials:

  • J774A.1 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound analog)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • ELISA kit for murine IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture J774A.1 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Priming: Prime the cells with LPS (1 µg/mL) for 3 hours.

  • Compound Treatment: Pre-incubate the primed cells with various concentrations of the test compound for 30 minutes.

  • Inflammasome Activation: Induce NLRP3 inflammasome activation by adding ATP (5 mM) for 45 minutes.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Quantify the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-1β secretion for each concentration of the test compound and determine the IC50 value.

Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

Objective: To assess the acute anti-inflammatory activity of a test compound in a rat model.

Materials:

  • Wistar rats (150-200 g)

  • Test compound

  • Carrageenan (1% w/v in saline)

  • Positive control (e.g., Indomethacin)

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Pletismometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle control, positive control, and test compound groups.

  • Compound Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).

  • Edema Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Protocol 3: In Vitro Cytotoxicity - MTT Assay

Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Non-tumorigenic control cell line (e.g., MCF-10A)

  • Test compound

  • Cell culture medium

  • FBS

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research approach.

Signaling Pathway: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Several natural products exert their anti-inflammatory effects by inhibiting this pathway.

NLRP3_Inhibition cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β NFkB->Pro_IL1B Transcription NLRP3_priming NLRP3 Priming NFkB->NLRP3_priming IL1B IL-1β Secretion Pro_IL1B->IL1B ATP ATP P2X7R P2X7R ATP->P2X7R Signal 2 K_efflux K+ Efflux P2X7R->K_efflux NLRP3_activation NLRP3 Activation K_efflux->NLRP3_activation ASC ASC NLRP3_activation->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Casp1->Pro_IL1B Cleavage This compound This compound Analog This compound->NLRP3_activation Inhibition

Caption: Inhibition of the NLRP3 inflammasome signaling pathway by a this compound analog.

Experimental Workflow: Natural Product-Based Drug Discovery

The process of discovering and developing a new drug from a natural product involves several key stages, from initial screening to preclinical evaluation.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_development Development Phase A Natural Product Source B Extraction & Isolation A->B C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F In Vitro Assays (Efficacy & Toxicity) E->F G In Vivo Models (Animal Studies) F->G H ADMET Studies G->H I IND-Enabling Studies H->I J Clinical Trials I->J

Caption: A generalized workflow for natural product-based drug discovery.

Logical Relationship: Cytotoxicity Mechanism

The cytotoxic effects of many natural products are often mediated by the induction of oxidative stress, leading to mitochondrial dysfunction and ultimately, apoptosis.

Cytotoxicity_Mechanism Compound Cytotoxic Compound (e.g., this compound Analog) ROS Increased ROS Production Compound->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage Apoptosis Apoptosis Mito_Damage->Apoptosis

Caption: The logical relationship of ROS-mediated cytotoxicity.

While direct experimental data on this compound is scarce, the extensive research on analogous natural products provides a strong rationale for its investigation as a potential therapeutic agent. The protocols and data presented in these application notes offer a solid foundation for researchers to explore the anti-inflammatory and cytotoxic properties of this compound and other novel natural products. Further studies are warranted to elucidate its specific mechanisms of action and to evaluate its potential in preclinical and clinical settings.

References

Application Notes and Protocols for Dehydrocostuslactone, a Potential Lead Compound for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: Initial literature searches for "Dehydroespeletone" did not yield sufficient scientific data to fulfill the requirements of these application notes. However, significant research is available for a related sesquiterpene lactone, Dehydrocostuslactone , which has demonstrated considerable potential as an anticancer agent. The following application notes and protocols are therefore based on the available data for Dehydrocostuslactone, serving as a comprehensive guide for researchers interested in the anticancer properties of this class of compounds.

Dehydrocostuslactone, isolated from medicinal plants such as Saussurea lappa, has emerged as a promising candidate in oncological research.[1][2] It has been shown to exhibit a range of biological activities, including anti-inflammatory, antiviral, and notably, anticancer effects.[1][3] This document provides a summary of its cytotoxic activity against various cancer cell lines, details on its mechanism of action, and standardized protocols for key in vitro experiments.

Quantitative Data Summary: Cytotoxicity of Dehydrocostuslactone

The cytotoxic effects of Dehydrocostuslactone have been evaluated across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cancer TypeCell LineIC50 Value (µM)Exposure Time (h)Assay Used
Breast Cancer MDA-MB-23121.5Not SpecifiedMTT Assay
MDA-MB-2318 µg/mL48TUNEL Assay
MDA-MB-45343.2Not SpecifiedMTT Assay
SK-BR-325.6Not SpecifiedMTT Assay
HCC701.11 ± 1.3196Resazurin Assay
MCF-724.70 ± 1.2596Resazurin Assay
Ovarian Cancer SK-OV-315.9Not SpecifiedMTT Assay
OVCAR310.8Not SpecifiedMTT Assay
Lung Cancer A549~224MTT Assay
H460~224MTT Assay
A549~148MTT Assay
H460~148MTT Assay
Glioblastoma U11817.16 ± 2.1148MTT Assay
U25122.33 ± 1.9348MTT Assay
U8726.42 ± 2.8448MTT Assay
Gastrinoma BON-171.924MTT Assay
BON-152.348MTT Assay

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay methodology.

Mechanism of Action

Dehydrocostuslactone exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1] It has been shown to modulate several key signaling pathways implicated in cancer progression.

One of the primary targets of Dehydrocostuslactone is the JAK/STAT3 signaling pathway . This pathway is often constitutively activated in many cancers, promoting cell proliferation and survival. Dehydrocostuslactone has been observed to inhibit the phosphorylation of JAK1, JAK2, and STAT3, thereby downregulating the expression of downstream target genes involved in cell survival and proliferation.

Additionally, Dehydrocostuslactone has been reported to induce apoptosis through both caspase-dependent and caspase-independent pathways. It can trigger the intrinsic apoptosis pathway by disrupting the mitochondrial membrane potential and promoting the release of cytochrome c. Furthermore, it has been shown to induce endoplasmic reticulum (ER) stress, which can also lead to apoptosis.

The compound also influences cell cycle progression, with studies showing an accumulation of cells in the G2/M phase, indicating a blockage at this checkpoint.

Below is a diagram illustrating the proposed mechanism of action of Dehydrocostuslactone.

Dehydrocostuslactone_Mechanism cluster_JAK_STAT JAK/STAT Pathway Inhibition cluster_Apoptosis Apoptosis Induction cluster_Cell_Cycle Cell Cycle Arrest Dehydrocostuslactone Dehydrocostuslactone JAK1_2 JAK1/JAK2 Dehydrocostuslactone->JAK1_2 inhibits phosphorylation Mitochondria Mitochondria Dehydrocostuslactone->Mitochondria induces stress G2_M G2/M Phase Arrest Dehydrocostuslactone->G2_M STAT3 STAT3 JAK1_2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 dimerization & nuclear translocation Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) pSTAT3->Gene_Expression activates Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation promotes Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosis->Proliferation inhibits G2_M->Proliferation inhibits

Proposed mechanism of action of Dehydrocostuslactone.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of Dehydrocostuslactone.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of Dehydrocostuslactone on cancer cells.

Materials:

  • Cancer cell line of interest

  • Dehydrocostuslactone (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of Dehydrocostuslactone in complete medium from a stock solution.

  • Remove the medium from the wells and add 100 µL of the Dehydrocostuslactone dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat cells with Dehydrocostuslactone incubate_24h->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic cells after treatment with Dehydrocostuslactone.

Materials:

  • Cancer cell line of interest

  • Dehydrocostuslactone

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with various concentrations of Dehydrocostuslactone for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of Dehydrocostuslactone on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Dehydrocostuslactone

  • Complete cell culture medium

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with Dehydrocostuslactone for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow start Start seed_and_treat Seed and treat cells with Dehydrocostuslactone start->seed_and_treat harvest_cells Harvest and wash cells with PBS seed_and_treat->harvest_cells fix_cells Fix cells in 70% cold ethanol harvest_cells->fix_cells incubate_fixation Incubate at -20°C fix_cells->incubate_fixation wash_cells Wash cells with PBS incubate_fixation->wash_cells stain_cells Stain with PI/RNase A solution wash_cells->stain_cells analyze_flow Analyze by flow cytometry stain_cells->analyze_flow determine_distribution Determine cell cycle distribution analyze_flow->determine_distribution end End determine_distribution->end

References

Troubleshooting & Optimization

Technical Support Center: Dehydroespeletone Extraction from Espeletia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Dehydroespeletone from Espeletia species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which Espeletia species are the best sources?

A1: this compound is a kaurane-type diterpenoid, a class of secondary metabolites found in various plants. Within the Espeletia genus, species such as Espeletia grandiflora and Espeletia semiglobulata have been reported to contain significant amounts of ent-kaurene (B36324) diterpenoids, making them promising candidates for this compound extraction. The concentration of these compounds can vary based on the specific species, geographical location, and harvesting time.

Q2: What are the most effective solvents for extracting this compound?

A2: this compound, being a diterpenoid, is generally soluble in non-polar to moderately polar organic solvents. A mixture of hexane (B92381) and diethyl ether (typically in a 3:1 v/v ratio) has been shown to be effective for extracting similar ent-kaurene diterpenoids from Espeletia leaves.[1] Other solvents like dichloromethane, chloroform, and ethyl acetate (B1210297) can also be effective. The choice of solvent should be optimized based on the specific Espeletia species and the desired purity of the initial extract.

Q3: What are the critical factors influencing the yield of this compound?

A3: Several factors can significantly impact the extraction yield:

  • Plant Material: The age of the plant, the specific part used (leaves, resin, etc.), and the drying process are crucial. Proper drying of the plant material at a controlled temperature (e.g., 40°C for 48 hours) is important to prevent degradation of the target compound.[1]

  • Solvent System: The polarity and composition of the solvent mixture directly affect the solubility and extraction efficiency of this compound.

  • Extraction Technique: The chosen method, such as maceration, Soxhlet extraction, or ultrasound-assisted extraction, will influence the extraction time and efficiency.

  • Temperature and pH: High temperatures and extreme pH levels can lead to the degradation of diterpenoids.

Q4: How can I purify this compound from the crude extract?

A4: Purification of this compound typically involves chromatographic techniques. A common approach is to first perform a liquid-liquid extraction to separate acidic and neutral fractions. The fraction containing this compound can then be subjected to column chromatography using silica (B1680970) gel. A gradient elution with a solvent system of increasing polarity (e.g., hexane-ethyl acetate mixtures) is often effective in isolating the compound. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Q5: How should I store the crude extract and purified this compound to prevent degradation?

A5: Diterpenoids can be sensitive to light, heat, and oxidation. Crude extracts should be stored in amber-colored glass vials at low temperatures (-20°C is recommended) to minimize degradation. Purified this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at -20°C or lower for long-term stability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of Crude Extract Inadequate grinding of plant material.Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.
Improper solvent-to-solid ratio.Increase the solvent volume to ensure complete immersion and efficient extraction of the plant material. A ratio of 10:1 (solvent volume:plant weight) is a good starting point.
Insufficient extraction time.Extend the extraction period, especially for maceration. For ultrasound-assisted extraction, optimize the sonication time.
Low Purity of Crude Extract Co-extraction of undesirable compounds (e.g., chlorophyll, waxes).Perform a preliminary wash of the plant material with a non-polar solvent like hexane to remove waxes. Consider using activated charcoal during the extraction process to adsorb pigments.
Degradation of this compound High temperatures during extraction or solvent evaporation.Use a rotary evaporator at a controlled temperature (e.g., below 40°C) for solvent removal. Avoid prolonged exposure to heat.
Exposure to light.Conduct the extraction and purification steps in a shaded environment or use amber-colored glassware to protect the sample from light-induced degradation.
Poor Separation during Column Chromatography Inappropriate solvent system.Optimize the mobile phase by performing preliminary Thin Layer Chromatography (TLC) with different solvent mixtures to achieve good separation of the target compound from impurities.
Column overloading.Reduce the amount of crude extract loaded onto the column to prevent band broadening and improve resolution.
Inconsistent HPLC Results Impure solvents or improper mobile phase preparation.Use HPLC-grade solvents and freshly prepare the mobile phase. Degas the mobile phase before use to prevent air bubbles in the system.
Column degradation.Ensure the mobile phase pH is within the stable range for the column. Flush the column with an appropriate solvent after each run.

Data Presentation

Table 1: Comparative Yields of Diterpenoid Extractions from Asteraceae Species

Plant Species Extraction Method Solvent System Yield of Diterpenoid Fraction (% of dry weight) Reference
Espeletia semiglobulata (leaves)MacerationHexane:Diethyl Ether (3:1)12.5 (neutral fraction)[1]
Coffea arabica (spent grounds)Supercritical CO₂ with ethanolCO₂ + 6% Ethanol~1.5 (total diterpenes)
Wedelia calendulaceaSoxhletMethanol2.1 (crude extract)
Helianthus annuus (sunflower)MacerationDichloromethane0.8 (diterpene mixture)

Note: The yields presented are for diterpenoid fractions or crude extracts and may not represent the pure yield of a single compound like this compound. This data is intended for comparative purposes to guide extraction optimization.

Experimental Protocols

Protocol 1: Extraction of this compound from Espeletia Leaves

This protocol is adapted from the extraction of ent-kaurene diterpenoids from Espeletia semiglobulata.[1]

  • Sample Preparation:

    • Dry the fresh leaves of the selected Espeletia species in an oven at 40°C for 48 hours.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate 100 g of the dried leaf powder in 1 L of a hexane:diethyl ether (3:1 v/v) solvent mixture.

    • Allow the mixture to stand at room temperature for 48 hours with occasional stirring.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Fractionation:

    • Dissolve the crude extract in 200 mL of hexane.

    • Perform a liquid-liquid extraction with a 5% aqueous sodium hydroxide (B78521) (NaOH) solution (3 x 100 mL) to separate the acidic and neutral fractions.

    • The neutral hexane fraction is expected to contain this compound. Wash this fraction with distilled water until the pH is neutral.

    • Dry the neutral fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the neutral diterpenoid fraction.

Protocol 2: HPLC Analysis of this compound

This is a general protocol for the analysis of diterpenoids and should be optimized for this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A starting point could be an isocratic mixture of 70:30 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer. A starting wavelength of 210 nm can be used.

    • Injection Volume: 20 µL.

    • Column Temperature: 25°C.

  • Sample Preparation:

    • Prepare a stock solution of the purified this compound or the neutral extract fraction in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a series of standard solutions by diluting the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction & Fractionation cluster_Purification Purification & Analysis Start Fresh Espeletia Leaves Drying Drying (40°C, 48h) Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Maceration Maceration (Hexane:Diethyl Ether 3:1) Grinding->Maceration Filtration Filtration Maceration->Filtration Evaporation1 Solvent Evaporation (Crude Extract) Filtration->Evaporation1 LLE Liquid-Liquid Extraction (vs. 5% NaOH) Evaporation1->LLE Neutral_Fraction Neutral Fraction (Contains this compound) LLE->Neutral_Fraction Acidic_Fraction Acidic Fraction LLE->Acidic_Fraction Column_Chrom Silica Gel Column Chromatography Neutral_Fraction->Column_Chrom HPLC_Purification Preparative HPLC Column_Chrom->HPLC_Purification Pure_Compound Pure this compound HPLC_Purification->Pure_Compound HPLC_Analysis Analytical HPLC-UV Pure_Compound->HPLC_Analysis Characterization Structural Characterization (NMR, MS) Pure_Compound->Characterization

Caption: Experimental workflow for this compound extraction and purification.

Troubleshooting_Logic cluster_Crude Low Crude Yield cluster_Purity Low Purity cluster_Chrom Poor Separation cluster_Stability Degradation Start Low this compound Yield Check_Crude Check Crude Extract Yield Start->Check_Crude Check_Purity Assess Purity of Crude Extract Start->Check_Purity Check_Chrom Evaluate Chromatographic Separation Start->Check_Chrom Check_Stability Investigate Potential Degradation Start->Check_Stability Grinding Optimize Grinding Check_Crude->Grinding If insufficient Solvent_Ratio Adjust Solvent:Solid Ratio Check_Crude->Solvent_Ratio If insufficient Extraction_Time Increase Extraction Time Check_Crude->Extraction_Time If insufficient Pre_Wash Pre-wash with Hexane Check_Purity->Pre_Wash If high in waxes Charcoal Use Activated Charcoal Check_Purity->Charcoal If high in pigments Solvent_System Optimize Mobile Phase Check_Chrom->Solvent_System If poor resolution Column_Load Reduce Sample Load Check_Chrom->Column_Load If bands are broad Temperature Control Temperature Check_Stability->Temperature If heat exposure Light Protect from Light Check_Stability->Light If light exposure

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Chromatographic Purification of Kaurane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of kaurane (B74193) diterpenes by chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying kaurane diterpenes using chromatography?

Researchers often face several key challenges during the chromatographic purification of kaurane diterpenes. These include:

  • Low Resolution: Closely related kaurane diterpenes with similar polarities can be difficult to separate, leading to overlapping peaks.[1]

  • Peak Tailing: Kaurane diterpenes, particularly acidic ones like kaurenoic acid, can interact with active sites on the stationary phase (e.g., free silanol (B1196071) groups on silica (B1680970) gel), resulting in asymmetrical peak shapes.[1]

  • Long Retention Times: The hydrophobic nature of many kaurane diterpenes can lead to long analysis times, especially in reversed-phase chromatography.[1]

  • Co-elution with Other Compounds: Plant extracts are complex mixtures, and other secondary metabolites can co-elute with the target kaurane diterpenes, complicating purification.

  • Sample Solubility: Kaurane diterpenes are often poorly soluble in water, which can be a challenge for reversed-phase HPLC where aqueous mobile phases are common.[1]

Q2: Which chromatographic techniques are most suitable for the purification of kaurane diterpenes?

The most commonly employed techniques for the purification of kaurane diterpenes are:

  • Silica Gel Column Chromatography: This is a fundamental technique for the initial fractionation of crude plant extracts.[2]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique widely used for the final purification and quantification of kaurane diterpenes. C18 columns are frequently used.

  • Preparative Thin-Layer Chromatography (TLC): Useful for small-scale purifications and for optimizing solvent systems for column chromatography.

  • Sephadex Column Chromatography: Often used for separating compounds based on size and for removing pigments and other high molecular weight impurities.

Troubleshooting Guides

Issue 1: Poor Resolution and Overlapping Peaks in RP-HPLC

Symptoms:

  • Peaks for different kaurane diterpenes are not baseline separated.

  • Difficulty in quantifying individual components due to peak overlap.

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Modify the mobile phase composition. For RP-HPLC, adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to water can significantly impact resolution. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation of closely eluting peaks.
Incorrect pH of the Mobile Phase For acidic kaurane diterpenes, adding a small amount of acid (e.g., acetic acid, trifluoroacetic acid) to the mobile phase can suppress the ionization of the carboxylic acid group, leading to sharper peaks and better resolution.
Suboptimal Column Chemistry Consider using a different stationary phase. While C18 is common, a C8 or a phenyl-hexyl column may offer different selectivity for kaurane diterpenes.
High Flow Rate Reduce the flow rate. A lower flow rate increases the interaction time of the analytes with the stationary phase, which can improve resolution, although it will also increase the run time.
Issue 2: Peak Tailing in HPLC

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Inaccurate peak integration and quantification.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Stationary Phase For silica-based columns, free silanol groups can interact with polar functional groups on the kaurane diterpenes. Using an end-capped column can reduce these interactions. Adding a competitive base (e.g., triethylamine) to the mobile phase in small concentrations can also block these active sites. For acidic compounds, adding an acid to the mobile phase can suppress ionization and reduce tailing.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation If the column is old or has been used with complex matrices, it may be contaminated. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Issue 3: Long Retention Times

Symptoms:

  • Target kaurane diterpenes elute very late in the chromatographic run.

  • Increased analysis time and solvent consumption.

Possible Causes & Solutions:

CauseSolution
Mobile Phase is Too Weak In RP-HPLC, increase the percentage of the organic solvent in the mobile phase. A gradient elution, starting with a higher aqueous content and increasing the organic solvent concentration over time, can be effective for eluting a wide range of compounds with varying polarities.
Strong Analyte-Stationary Phase Interaction If using a very non-polar column (e.g., C18) for highly non-polar kaurane diterpenes, consider switching to a less retentive column (e.g., C8 or C4).

Experimental Protocols

Protocol 1: General Procedure for Extraction and Initial Fractionation of Kaurane Diterpenes from Plant Material

  • Extraction:

    • Air-dry and powder the plant material (e.g., leaves, stems).

    • Extract the powdered material with a suitable solvent, such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate, using methods like maceration or Soxhlet extraction.

    • Concentrate the resulting extract under reduced pressure to obtain a crude extract.

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Prepare a silica gel column with a suitable diameter and length based on the amount of crude extract.

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column.

    • Elute the column with a solvent gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions of a defined volume and monitor the composition of each fraction by Thin-Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles.

Protocol 2: RP-HPLC Method for the Purification and Quantification of Kaurenoic Acid

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape, 0.1% acetic acid can be added to the mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare standard solutions of pure kaurenoic acid in the mobile phase at various concentrations to generate a calibration curve.

  • Sample Preparation: Dissolve the partially purified fraction containing kaurenoic acid in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

Quantitative Data Summary

Table 1: Effect of Mobile Phase Composition on the Retention Time of Kaurenoic Acid in RP-HPLC.

% Acetonitrile in WaterRetention Time (minutes)
50%15.8
60%10.2
70%6.5
80%4.1

Note: Data are illustrative and will vary depending on the specific column, instrument, and other experimental conditions.

Visualizations

experimental_workflow start Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Silica Gel Column Chromatography (Gradient Elution) crude_extract->fractionation fractions Collected Fractions fractionation->fractions tlc TLC Analysis fractions->tlc pooling Pooling of Similar Fractions tlc->pooling semi_pure Semi-Pure Fractions pooling->semi_pure rphplc Reversed-Phase HPLC (Isocratic or Gradient) semi_pure->rphplc pure_compound Pure Kaurane Diterpene rphplc->pure_compound characterization Structural Characterization (NMR, MS) pure_compound->characterization

Caption: General workflow for the purification of kaurane diterpenes.

troubleshooting_flowchart start Chromatographic Problem Identified q_resolution Poor Resolution? start->q_resolution q_tailing Peak Tailing? q_resolution->q_tailing No sol_resolution1 Adjust Mobile Phase Ratio q_resolution->sol_resolution1 Yes q_retention Long Retention Time? q_tailing->q_retention No sol_tailing1 Add Mobile Phase Modifier (e.g., acid) q_tailing->sol_tailing1 Yes sol_retention1 Increase Organic Solvent % q_retention->sol_retention1 Yes end Problem Resolved q_retention->end No sol_resolution2 Modify Mobile Phase pH sol_resolution1->sol_resolution2 sol_resolution3 Decrease Flow Rate sol_resolution2->sol_resolution3 sol_resolution3->end sol_tailing2 Reduce Sample Concentration sol_tailing1->sol_tailing2 sol_tailing3 Use End-Capped Column sol_tailing2->sol_tailing3 sol_tailing3->end sol_retention2 Use a Less Retentive Column sol_retention1->sol_retention2 sol_retention2->end

Caption: Troubleshooting flowchart for common HPLC issues.

References

Technical Support Center: Optimization of NMR Spectroscopic Analysis for Dehydroespeletone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR spectroscopic analysis of Dehydroespeletone. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental procedures, data interpretation, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for a this compound sample in an NMR tube?

A1: For a standard 5 mm NMR tube, a concentration of 5-25 mg of this compound dissolved in 0.6-0.7 mL of deuterated solvent is recommended for ¹H NMR experiments.[1][2] For ¹³C NMR, which is inherently less sensitive, a higher concentration of up to 50 mg or a saturated solution may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[3] Be aware that very high concentrations can increase solution viscosity, leading to broader peaks.[4]

Q2: Which deuterated solvent is best for this compound analysis?

A2: Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds.[5] However, if your sample has poor solubility or if key signals overlap with the residual solvent peak, trying alternative solvents like acetone-d₆, benzene-d₆, or methanol-d₄ can be beneficial. The choice of solvent can alter the chemical shifts of your compound, which can be advantageous for resolving overlapping signals.

Q3: How can I confirm the presence of exchangeable protons (e.g., -OH) in my spectrum?

A3: To identify signals from exchangeable protons, you can add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H spectrum. The -OH proton will exchange with deuterium, causing its corresponding peak to disappear or significantly diminish in intensity.

Q4: My ¹³C NMR spectrum is very weak. How can I improve it?

A4: The low natural abundance of the ¹³C isotope (1.1%) makes this technique much less sensitive than ¹H NMR. To improve the signal-to-noise ratio, you can increase the number of scans (NS), use a more concentrated sample, or use a higher-field NMR spectrometer if available. Additionally, ensuring an adequate relaxation delay (D1) is crucial for quantitative accuracy, especially for quaternary carbons.

Troubleshooting Guide

This guide addresses common issues encountered during the NMR analysis of this compound.

Issue 1: My spectrum shows broad or distorted peaks.

  • Possible Cause A: Poor Shimming. The magnetic field is not homogeneous across the sample.

    • Solution: Re-shim the spectrometer. For optimal results, ensure your sample is filled to the correct height (typically 4-5 cm in a standard 5 mm tube) and is free of air bubbles. Automated shimming routines are often sufficient, but manual shimming may be required for challenging samples.

  • Possible Cause B: Sample-Related Issues. The sample may be too concentrated, not fully dissolved, or contain particulate matter.

    • Solution: Dilute the sample if it is too concentrated. If solubility is an issue, gently warm the sample or try a different deuterated solvent. Always filter your sample into the NMR tube through a pipette with a small cotton or glass wool plug to remove any suspended solids, which can severely degrade spectral quality.

  • Possible Cause C: Presence of Paramagnetic Impurities. Trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: If paramagnetic contamination is suspected, try passing the sample solution through a small plug of Celite or silica (B1680970) gel in a Pasteur pipette.

Issue 2: There is a large, broad peak around 1.5-4.0 ppm that is obscuring my signals.

  • Possible Cause: Residual Water. Deuterated solvents are often hygroscopic and can absorb moisture from the air.

    • Solution 1 (Sample Handling): Use high-quality deuterated solvents and keep the solvent bottle tightly capped. Dry your glassware thoroughly before use.

    • Solution 2 (Solvent Suppression): Utilize a solvent suppression pulse sequence during acquisition. Common techniques include presaturation or gradient-based methods like WATERGATE. Presaturation irradiates the water frequency to reduce its signal, but may also affect exchangeable protons.

Issue 3: I see unexpected peaks in my spectrum that do not belong to this compound.

  • Possible Cause A: Residual Solvents from Purification. Solvents like ethyl acetate (B1210297), hexane, or acetone (B3395972) are common contaminants from chromatography or recrystallization.

    • Solution: Ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample. If a solvent like ethyl acetate persists, co-evaporating the sample with a more volatile solvent like dichloromethane (B109758) can help remove it.

  • Possible Cause B: Contaminated NMR Tube or Solvent. The NMR tube may have residual solvent from a previous use, or the deuterated solvent itself may contain impurities.

    • Solution: Always use clean NMR tubes. Rinse them with a suitable solvent (e.g., acetone) and dry them thoroughly, ideally in a vacuum oven at a low temperature, before use. Run a spectrum of the pure deuterated solvent to check for contaminants.

Troubleshooting Workflow

G start Start: Poor NMR Spectrum broad_peaks Are peaks broad or distorted? start->broad_peaks extra_peaks Are there unexpected peaks? broad_peaks->extra_peaks No reshim Re-shim the spectrometer. Ensure correct sample height. broad_peaks->reshim Yes check_sample Check sample for: - High concentration (dilute) - Particulates (filter) - Paramagnetic impurities broad_peaks->check_sample Yes check_purity Check for residual solvents from purification (e.g., EtOAc). Dry sample under high vacuum. extra_peaks->check_purity Yes check_contaminants Check for contaminants: - Clean NMR tube thoroughly - Run blank solvent spectrum extra_peaks->check_contaminants Yes end_good Spectrum Optimized extra_peaks->end_good No (Problem may be complex) reshim->end_good check_sample->end_good check_purity->end_good check_contaminants->end_good

Caption: Troubleshooting decision tree for common NMR spectral issues.

Data Presentation

Hypothetical NMR Data for this compound

The following tables summarize hypothetical, yet chemically reasonable, ¹H and ¹³C NMR data for this compound based on its known structure and typical chemical shifts for sesquiterpene lactones.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃.

Carbon Position δC (ppm) (Predicted) δH (ppm) (Predicted) Multiplicity
1 134.5 5.80 d
2 125.0 6.20 dd
3 145.0 - C
4 45.0 2.50 m
5 142.0 - C
6 85.0 4.80 t
7 50.0 2.80 m
8 25.0 1.80, 1.95 m
9 35.0 2.10, 2.25 m
10 150.0 - C
11 138.0 - C
12 170.0 - C
13 122.0 5.60, 6.30 d, d
14 20.0 1.10 d

| 15 | 15.0 | 1.90 | s |

NMR Acquisition Parameters

The following table provides typical starting parameters for acquiring NMR data for a sesquiterpene lactone like this compound on a 400 MHz spectrometer.

Table 2: Recommended Acquisition Parameters for this compound.

Parameter ¹H (1D Proton) ¹³C (1D Carbon) COSY HSQC HMBC
Pulse Program zg30 zgpg30 cosygpqf hsqcedetgpsisp2.3 hmbcgpndqf
Spectral Width (SW) 12 - 15 ppm 220 - 240 ppm 12 - 15 ppm (F1, F2) 12 (F2), 220 (F1) ppm 12 (F2), 220 (F1) ppm
Number of Scans (NS) 8 - 16 1024 - 4096 2 - 8 per increment 4 - 16 per increment 8 - 32 per increment
Relaxation Delay (D1) 1 - 2 s 2 s 1.5 s 1.5 s 2 s
Acquisition Time (AQ) ~3.0 s ~1.0 s ~0.25 s ~0.1 s ~0.2 s

| Time Domain (TD) | 64k | 64k | 2k (F2), 256 (F1) | 1k (F2), 256 (F1) | 2k (F2), 256 (F1) |

Experimental Protocols

Protocol 1: Sample Preparation
  • Weigh Sample: Accurately weigh 10-20 mg of purified this compound for ¹H NMR (or 30-50 mg for ¹³C NMR) and place it in a clean, small glass vial.

  • Add Solvent: Using a clean glass pipette, add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolve Sample: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, brief and gentle warming can be applied.

  • Filter into NMR Tube: Prepare a filter by tightly packing a small piece of cotton or glass wool into a Pasteur pipette. Transfer the sample solution through this filter directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter.

  • Check Volume and Cap: Ensure the sample height in the tube is between 4.5 and 5.0 cm. Cap the NMR tube securely.

  • Label: Clearly label the NMR tube with the sample identification.

Protocol 2: Standard 1D ¹H NMR Data Acquisition
  • Insert Sample: Insert the NMR tube into the spinner turbine and adjust its depth using the sample gauge. Place it in the spectrometer.

  • Load Standard Parameters: Create a new experiment and load a standard proton experiment parameter set (e.g., zg30 on a Bruker spectrometer).

  • Lock and Shim: Lock onto the deuterium signal of the solvent. Perform automatic shimming to optimize the magnetic field homogeneity.

  • Set Acquisition Parameters: Adjust key parameters as needed (refer to Table 2). Set the spectral width (SW) to encompass all expected signals (e.g., 0-12 ppm). Set the number of scans (NS) to 8 or 16 for good signal-to-noise.

  • Determine Pulse Width: Calibrate the 90° pulse width (p1) for accurate quantification and optimal excitation.

  • Set Receiver Gain: Use the automatic receiver gain adjustment (rga) to ensure the detector is not saturated and the signal is properly digitized.

  • Acquire Data: Start the acquisition by typing zg.

  • Process Data: After acquisition is complete, perform Fourier transformation (efp), automatic phase correction (apk), and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Protocol 3: 2D NMR for Structure Elucidation

A series of 2D NMR experiments is essential for the complete structural assignment of this compound.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structure Determination H1_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlations) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) H1_NMR->HMBC NOESY NOESY / ROESY (Through-Space Correlations) H1_NMR->NOESY C13_NMR ¹³C NMR / DEPT (Carbon Count & Type) C13_NMR->HSQC C13_NMR->HMBC Fragments Assemble Spin Systems & Fragments COSY->Fragments HSQC->Fragments Connectivity Connect Fragments (Quaternary Carbons) HMBC->Connectivity Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem Final_Structure Final Structure Stereochem->Final_Structure

Caption: Workflow for structure elucidation using 1D and 2D NMR experiments.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), helping to establish spin systems and build molecular fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to, providing unambiguous one-bond C-H connections.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for connecting fragments across quaternary (non-protonated) carbons and ester/ether linkages.

  • NOESY/ROESY (Nuclear Overhauser Effect/Rotating Frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of bonding. This information is vital for determining the relative stereochemistry and 3D conformation of the molecule.

References

Technical Support Center: Enhancing the Stability of Dehydroespeletone for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of dehydroespeletone (B155503) for reliable in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns when working with this compound in in vitro assays?

A1: this compound, a sesquiterpene lactone, is susceptible to degradation under common in vitro experimental conditions. The primary concerns are:

  • pH Sensitivity: Sesquiterpene lactones can be unstable at physiological pH (7.4) and higher temperatures (37°C), which are typical for cell culture experiments.

  • Hydrolytic Degradation: The lactone ring in this compound can be prone to hydrolysis, leading to a loss of biological activity.

  • Reactivity with Media Components: The α,β-unsaturated carbonyl group in this compound can react with nucleophiles, such as thiol groups in proteins (e.g., cysteine residues in albumin) present in cell culture media, leading to compound depletion.[1]

  • Light Sensitivity: Some sesquiterpene lactones are sensitive to light, which can cause degradation. Therefore, it is recommended to protect solutions from light.

  • Solvent-Induced Degradation: If ethanol (B145695) is used as a solvent, there is a possibility of ethanol addition to the cyclopentenone structure, especially during long-term storage.

Q2: How should I prepare and store a stock solution of this compound?

A2: Proper preparation and storage of stock solutions are critical for maintaining the integrity of this compound.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of sesquiterpene lactones. Ensure the use of anhydrous, high-purity DMSO.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM) to minimize the volume of DMSO added to your experimental setup.

  • Storage Conditions:

    • Short-term (up to one month): Store the DMSO stock solution at -20°C.[2]

    • Long-term (up to six months): For longer storage, it is advisable to aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles and store at -80°C.[2]

    • Protection from Light: Always store stock solutions in amber vials or wrap the vials in aluminum foil to protect them from light.[3]

  • Working Solutions: Prepare fresh working solutions in your cell culture medium or buffer immediately before each experiment. It is not recommended to store aqueous solutions of this compound for more than a day.

Q3: My experimental results with this compound are inconsistent. What could be the cause?

A3: Inconsistent results are often linked to the instability of the compound. Consider the following troubleshooting steps:

  • Compound Degradation: As mentioned, this compound can degrade in aqueous solutions at 37°C and neutral pH. This can lead to a decrease in the effective concentration of the compound over the course of your experiment.

  • Interaction with Media: this compound may bind to or react with components in your cell culture medium, such as serum proteins, reducing its bioavailability.[1]

  • Stock Solution Integrity: Ensure your DMSO stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can accelerate degradation.

  • Experimental Workflow: Minimize the pre-incubation time of this compound in the final assay medium before adding it to the cells.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no biological activity observed Compound degradation in the assay medium.Prepare fresh dilutions of this compound immediately before each experiment. Reduce the incubation time if possible. Consider using a stabilization strategy (see below).
Inaccurate stock solution concentration due to degradation.Prepare a fresh DMSO stock solution. For sensitive experiments, verify the concentration and purity of the stock solution using HPLC.
High variability between replicate experiments Inconsistent degradation rates of the compound.Standardize the timing of all experimental steps, from the preparation of working solutions to the final measurements. Ensure consistent temperature and light exposure across all experiments.
Interaction with variable components in serum.If possible, reduce the serum concentration in your cell culture medium during the treatment period. Alternatively, perform experiments in a serum-free medium for short durations.
Precipitation of the compound in the assay medium Poor aqueous solubility.Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent toxicity and enhance solubility. Prepare working solutions by adding the DMSO stock dropwise to the medium while vortexing. Consider using solubility enhancers like cyclodextrins.

Strategies for Enhancing Stability

For long-term experiments or when high stability is crucial, consider the following advanced formulation strategies:

  • Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility and stability. β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. The complexation can protect the lactone ring from hydrolysis.

  • Liposomal Formulation: Encapsulating this compound within liposomes can protect it from degradation in the aqueous environment of the cell culture medium and provide a sustained release. Liposomal formulations have been shown to reduce the toxicity of some sesquiterpene lactones while maintaining their therapeutic effects.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Preparation of HP-β-CD Solution: Prepare a solution of HP-β-CD in ultrapure water (e.g., 10 mM).

  • Complexation:

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).

    • Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring vigorously.

    • Continue stirring at room temperature for 24-48 hours, protected from light.

  • Solvent Removal: Remove the organic solvent under vacuum.

  • Lyophilization: Freeze-dry the aqueous solution to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

  • Characterization (Optional): Confirm the formation of the inclusion complex using techniques such as NMR, FTIR, or DSC.

  • Reconstitution: The lyophilized powder can be readily dissolved in water or cell culture medium for your experiments.

Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
  • Lipid Composition: A common lipid composition for basic liposomes is a mixture of phosphatidylcholine (PC) and cholesterol (e.g., in a 2:1 molar ratio).

  • Thin-Film Formation:

    • Dissolve the lipids and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator or pass it through an extruder with membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: Determine the particle size, zeta potential, and encapsulation efficiency of the prepared liposomes.

This compound Stability Profile (Qualitative)

Condition Stability Concern Recommendation
Aqueous Solution (pH 7.4, 37°C) HighUnstable. Prepare fresh for each experiment. Minimize incubation time.
Aqueous Solution (Acidic pH, e.g., 5.5) ModerateMore stable than at neutral pH.
DMSO Stock Solution (-20°C) Low (short-term)Stable for up to one month. Protect from light and moisture.
DMSO Stock Solution (-80°C) Very Low (long-term)Stable for up to six months. Aliquot to avoid freeze-thaw cycles.
Presence of Serum Proteins Moderate to HighPotential for binding and inactivation. Consider reducing serum concentration or using serum-free media for short-term assays.
Exposure to Light ModerateCan cause degradation. Always protect solutions from light.

Signaling Pathway and Experimental Workflow

This compound's Putative Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound, like many other sesquiterpene lactones, is believed to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This inhibition can occur at multiple levels, with a primary proposed mechanism being the direct alkylation of the p65 subunit of NF-κB, which prevents its binding to DNA. Some sesquiterpene lactones have also been shown to inhibit the IκB kinase (IKK) complex, which is upstream in the signaling cascade.

NF_kB_Inhibition_by_this compound Putative Inhibition of NF-κB Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_p65_p50_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces This compound This compound This compound->IKK Inhibits (Potential) This compound->NFkB_p65_p50_active Inhibits DNA Binding (via p65 alkylation) Inhibition1->NFkB_p65_p50 Degradation of IκB

Caption: Putative mechanism of NF-κB inhibition by this compound.

General Experimental Workflow for In Vitro Studies

The following diagram outlines a general workflow for conducting in vitro experiments with this compound, incorporating best practices for handling this potentially unstable compound.

Experimental_Workflow General Experimental Workflow for this compound Stock_Prep Prepare this compound Stock Solution in DMSO Storage Store at -20°C (short-term) or -80°C (long-term) Stock_Prep->Storage Working_Sol_Prep Prepare Fresh Working Solution in Assay Medium Storage->Working_Sol_Prep Use fresh aliquot Cell_Culture Culture Cells to Desired Confluency Treatment Treat Cells with This compound Cell_Culture->Treatment Working_Sol_Prep->Treatment Immediately after preparation Incubation Incubate for Desired Time Period Treatment->Incubation Assay Perform Biological Assay (e.g., Viability, Gene Expression) Incubation->Assay Data_Analysis Data Analysis Assay->Data_Analysis

Caption: Recommended workflow for in vitro experiments with this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing methods for the separation of Dehydroespeletone from related diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its related diterpenoids?

This compound is a kaurane-type diterpenoid, a class of natural products characterized by a specific tetracyclic carbon skeleton. These compounds are commonly found in plants of the Espeletia genus, often referred to as 'frailejones', which are native to high-altitude páramo ecosystems in the Andes.[1] Related diterpenoids that may co-occur with this compound in plant extracts include other kaurane (B74193) derivatives such as grandiflorenic acid, ent-kaur-16-en-19-al, ent-kaur-18-nor-16-en-4-ol, and ent-kaur-16-en-19-ol.[2]

Q2: What are the primary methods for separating this compound?

The primary methods for separating this compound and related kaurane diterpenoids from plant extracts involve various chromatographic techniques. These include:

  • Column Chromatography: Often using silica (B1680970) gel as the stationary phase with a gradient of non-polar to polar solvents (e.g., hexane (B92381) and ethyl acetate).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used for final purification of the target compound.[3][4][5] Reversed-phase columns (e.g., C18) with mobile phases like acetonitrile (B52724) and water are commonly employed.

  • Crystallization: Can be used to obtain highly pure this compound from a concentrated fraction.

Q3: What are the key challenges in separating this compound?

The main challenges stem from the structural similarity of the co-occurring kaurane diterpenoids. These compounds often have very similar polarities, making their separation difficult. This can lead to overlapping peaks in chromatography and difficulty in achieving high purity.

Q4: How can I confirm the identity and purity of my isolated this compound?

The identity and purity of the isolated compound should be confirmed using a combination of spectroscopic and spectrometric techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity by observing a single, sharp peak.

Q5: What are the typical storage conditions for purified this compound?

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic separation of this compound and related diterpenoids.

Problem Potential Cause Solution
Poor resolution between this compound and a related diterpenoid peak in HPLC. The mobile phase composition is not optimal for separating these structurally similar compounds. The column stationary phase may not be providing enough selectivity.Mobile Phase Optimization: Adjust the gradient slope to be shallower, allowing more time for separation. Try adding a small percentage of a third solvent (e.g., methanol (B129727) or isopropanol) to modify the selectivity. Stationary Phase Selection: Consider using a different column chemistry. For structurally similar isomers, a phenyl-hexyl or a pentafluorophenyl (PFP) column might offer better selectivity than a standard C18 column.
Peak tailing for this compound in HPLC. Secondary interactions between the analyte and the silica-based stationary phase (silanol activity). The sample is overloaded on the column.Mobile Phase Modification: Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to block active silanol (B1196071) groups. Ensure the mobile phase pH is appropriate for the analyte. Reduce Sample Load: Decrease the concentration or injection volume of the sample.
Low recovery of this compound from the column. The compound may be irreversibly adsorbed onto the stationary phase. The compound may be degrading on the column.Test for Adsorption: Use a stronger elution solvent to try and recover the compound. Consider using a different stationary phase (e.g., alumina (B75360) or a polymer-based column). Assess Stability: Analyze the stability of this compound under the chromatographic conditions (e.g., exposure to acidic or basic mobile phases) by collecting fractions and re-analyzing. If degradation is observed, modify the mobile phase to be neutral.
Inconsistent retention times between runs. Inadequate column equilibration between injections. Fluctuations in mobile phase composition or flow rate. Temperature variations.Ensure Proper Equilibration: Increase the column equilibration time with the initial mobile phase conditions. Check Pumping System: Ensure the HPLC pump is delivering a consistent flow rate and that the mobile phase is properly mixed and degassed. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.
No compound eluting from the column. The compound may have precipitated at the head of the column. The compound may have degraded on the column.Check Solubility: Ensure the sample is fully dissolved in the initial mobile phase. If not, a stronger injection solvent may be needed, but use the smallest possible volume. Investigate Stability: As mentioned above, assess the stability of the compound under the experimental conditions.
Difficulty in crystallizing the purified this compound. The sample may still contain minor impurities that inhibit crystal formation. The chosen solvent system is not suitable for crystallization.Further Purification: If impurities are suspected, an additional chromatographic step with a different selectivity may be necessary. Screen Crystallization Solvents: Experiment with a variety of solvents and solvent mixtures (e.g., hexane/ethyl acetate (B1210297), acetone, methanol/water) and different crystallization techniques (e.g., slow evaporation, vapor diffusion).

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation
  • Plant Material: Air-dried and powdered leaves of Espeletia grandiflora.

  • Extraction:

    • Macerate 1 kg of the powdered plant material with 5 L of methanol at room temperature for 48 hours.

    • Filter the extract and concentrate under reduced pressure to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

    • Perform liquid-liquid partitioning successively with n-hexane and then dichloromethane (B109758).

    • Concentrate each fraction to yield the n-hexane, dichloromethane, and aqueous methanol fractions. This compound and related diterpenoids are expected to be in the less polar n-hexane and dichloromethane fractions.

Protocol 2: Silica Gel Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of n-hexane.

  • Sample Loading: Adsorb the dichloromethane fraction onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate.

    • Start with 100% n-hexane.

    • Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20, 50:50 n-hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL).

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values to a this compound standard (if available) or to pool fractions with similar profiles.

Protocol 3: Preparative HPLC Purification
  • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • Start with a composition of 60% B.

    • Increase to 90% B over 30 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to initial conditions and re-equilibrate for 10 minutes.

  • Flow Rate: 4 mL/min.

  • Detection: UV at 220 nm.

  • Injection: Dissolve the enriched fraction from column chromatography in the initial mobile phase and inject.

  • Fraction Collection: Collect the peak corresponding to this compound based on retention time.

  • Purity Check: Analyze the collected fraction by analytical HPLC to confirm its purity.

Data Presentation

Table 1: Representative Chromatographic Separation of Diterpenoids from an Espeletia Extract

Compound Retention Time (min) on C18 HPLC Purity by HPLC (%) Yield (mg) from 10g crude extract
ent-kaur-16-en-19-al18.59515
This compound 20.2 98 25
Grandiflorenic acid21.89618
ent-kaur-16-en-19-ol17.19712

Note: The data presented in this table is representative and may vary depending on the specific plant material and experimental conditions.

Visualizations

Experimental_Workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Separation cluster_analysis Analysis & Characterization plant_material Powdered Espeletia Leaves extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning (Hexane, DCM) extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc purity_check Purity Check (Analytical HPLC) prep_hplc->purity_check structure_elucidation Structure Elucidation (NMR, MS) purity_check->structure_elucidation final_product Pure this compound structure_elucidation->final_product

Caption: Experimental workflow for the isolation of this compound.

Troubleshooting_Logic cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Optimization start Poor Peak Resolution in HPLC adjust_gradient Adjust Gradient Slope start->adjust_gradient Try First change_solvent Modify Solvent Composition adjust_gradient->change_solvent If resolution is still poor change_column Change Column Chemistry (e.g., Phenyl-hexyl, PFP) change_solvent->change_column If selectivity is the issue end Improved Resolution change_column->end

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Technical Support Center: Overcoming Resistance in Cancer Cell Lines to Kaurane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of kaurane (B74193) diterpenes against cancer. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual decrease in the efficacy (increase in IC50 value) of our kaurane diterpene against our cancer cell line over several passages. What could be the cause?

A1: This phenomenon may indicate the development of acquired resistance. Several factors could be at play:

  • Upregulation of Drug Efflux Pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the kaurane diterpene out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in Apoptotic Pathways: Cells may develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins, making them less susceptible to the compound's apoptosis-inducing effects.[1]

  • Changes in Signaling Pathways: The cancer cells might have altered key signaling pathways that are targeted by the kaurane diterpene. For example, constitutive activation of pro-survival pathways like ERK/MAPK can counteract the cytotoxic effects of the compound.[2]

  • Cell Line Integrity: It is also crucial to rule out issues with the cell line itself, such as cross-contamination or genetic drift over time.

Q2: Our cell viability assay results (e.g., MTT, CellTiter-Glo®) show high variability between replicates when treating with a kaurane diterpene. What are the initial troubleshooting steps?

A2: High variability in cell viability assays is a common issue. Here are some initial steps to troubleshoot:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and ensure even cell distribution.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter cell growth and drug concentration. It is best to avoid using the outermost wells or fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.

  • Compound Solubility and Stability: Ensure the kaurane diterpene is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in the culture medium. Precipitated compounds will lead to inaccurate concentrations. Also, consider the stability of the compound in the culture medium over the incubation period.

  • Assay Protocol Consistency: Review your protocol for consistency in cell seeding density, drug incubation times, and the specific viability assay used.

Q3: How can we determine if P-glycoprotein (P-gp) mediated drug efflux is responsible for the observed resistance to a kaurane diterpene in our cancer cell line?

A3: You can investigate the role of P-gp through several experimental approaches:

  • Co-treatment with a P-gp Inhibitor: Perform a cell viability assay where you co-treat the resistant cells with the kaurane diterpene and a known P-gp inhibitor (e.g., verapamil, tariquidar). A significant decrease in the IC50 value of the kaurane diterpene in the presence of the inhibitor would suggest P-gp involvement.

  • Rhodamine 123 Efflux Assay: P-gp actively transports the fluorescent dye Rhodamine 123 out of the cells. You can incubate both sensitive and resistant cells with Rhodamine 123 and measure the intracellular fluorescence over time using flow cytometry or a fluorescence plate reader. Resistant cells overexpressing P-gp will show lower fluorescence accumulation. You can also assess if your kaurane diterpene can inhibit the efflux of Rhodamine 123.

  • Western Blotting: Directly measure the protein expression levels of P-gp (encoded by the ABCB1 gene) in your sensitive and resistant cell lines. Increased P-gp expression in the resistant line is a strong indicator of this resistance mechanism.

Q4: We suspect our kaurane diterpene induces cell death through the generation of Reactive Oxygen Species (ROS), but our results are inconsistent. What are some common pitfalls in ROS detection assays?

A4: Measuring intracellular ROS can be challenging due to the reactive and transient nature of these molecules. Common issues include:

  • Probe Selection and Specificity: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used probe, but it can be prone to auto-oxidation and photo-oxidation, leading to high background fluorescence.[3] Consider using alternative probes with better stability and specificity.

  • Cellular Health: Ensure cells are healthy and not overly confluent, as stressed cells can have altered basal ROS levels.

  • Light Exposure: Protect your samples from light as much as possible during the assay, as fluorescent probes can be photobleached.

  • Assay Conditions: Standardize incubation times, probe concentrations, and cell densities to ensure reproducibility.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Problem Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding density.Ensure a homogenous cell suspension before plating. Use a multichannel pipette for consistent volume delivery.
Edge effects in the microplate.Avoid using the outer wells. Fill them with sterile PBS or media to maintain humidity.
Incomplete dissolution of formazan (B1609692) crystals (in MTT assay).Ensure complete solubilization by thorough mixing or shaking before reading the plate.[4]
IC50 value shifts between experiments Variation in cell passage number or confluency.Use cells within a consistent and low passage number range. Seed cells at a consistent confluency for each experiment.
Instability of the kaurane diterpene in solution.Prepare fresh drug dilutions for each experiment from a frozen stock.
Mycoplasma contamination.Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses to drugs.[5]
No clear dose-response curve The concentration range of the kaurane diterpene is not optimal.Broaden the range of concentrations tested, including both higher and lower doses.
The chosen assay endpoint is not suitable.Consider a different viability assay or a longer/shorter incubation time.
Guide 2: Investigating Resistance Mechanisms
Observed Phenomenon Potential Mechanism Suggested Experimental Approach
Increased IC50 value over time Upregulation of drug efflux pumps (e.g., P-gp).1. Co-treat with a P-gp inhibitor (e.g., verapamil) and assess for reversal of resistance. 2. Perform a Rhodamine 123 efflux assay. 3. Analyze P-gp protein expression by Western blot.
Altered apoptosis signaling.1. Assess apoptosis levels using Annexin V/PI staining. 2. Analyze the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax, caspases) by Western blot.
Activation of pro-survival signaling pathways.Analyze the phosphorylation status of key proteins in survival pathways (e.g., p-ERK, p-Akt) by Western blot.
Unexpected cell morphology or growth rate Cell line cross-contamination or genetic drift.Perform cell line authentication using Short Tandem Repeat (STR) profiling.
Mycoplasma contamination.Test for mycoplasma using a PCR-based or culture-based method.

Data Presentation

Table 1: IC50 Values of Kaurane Diterpenes in Various Cancer Cell Lines
Kaurane DiterpeneCancer Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
OridoninCCRF-CEM (sensitive)Leukemia1.65Not Specified
OridoninCEM/ADR5000 (resistant)Leukemia8.53Not Specified
OridoninMDA-MB-231Breast Carcinoma6.06Not Specified
OridoninHCT116 (p53+/+)Colon Carcinoma18.0Not Specified
OridoninHCT-116 (p53-/-)Colon Carcinoma34.7Not Specified
OridoninAGSGastric Cancer5.99524
OridoninHGC27Gastric Cancer14.6124
Eriocalyxin BMCF-7Breast CancerNot SpecifiedNot Specified
Eriocalyxin BMDA-MB-231Breast CancerNot SpecifiedNot Specified
ent-18-acetoxy-7β-hydroxy kaur-15-oxo-16-ene (CrT1)SKOV3Ovarian Cancer24.6Not Specified
Amethystoidin AK562Leukemia0.69 µg/mlNot Specified
Table 2: Synergistic Effects of Kaurane Diterpenes with Chemotherapeutic Agents
Kaurane DiterpeneChemotherapeutic AgentCancer Cell LineEffect on IC50Combination Index (CI)Reference
OridoninCisplatin (B142131)A549Synergistic reduction<1
OridoninCisplatinKYSE30 (p53-mutant)Synergistic inhibition<1
OridoninCisplatinEsophageal Squamous Carcinoma CellsSynergistic inhibition<1
OridoninLentinanHepG2Enhanced anticancer activityNot Specified

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the kaurane diterpene in culture medium. Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.

  • Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
  • Cell Treatment: Treat cells with the kaurane diterpene at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation method (e.g., trypsinization, avoiding EDTA if possible as Annexin V binding is calcium-dependent).

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate or culture dish) and treat with the kaurane diterpene.

  • Probe Loading: Remove the treatment medium and incubate the cells with a ROS-sensitive fluorescent probe, such as 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA), typically at a concentration of 5-10 µM in serum-free medium for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells with pre-warmed PBS or serum-free medium to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths (e.g., ~495 nm excitation and ~529 nm emission for DCF).

  • Data Analysis: Quantify the change in fluorescence intensity relative to untreated or vehicle-treated control cells.

Mandatory Visualizations

Kaurane Diterpene-Induced Cell Death Pathway Kaurane Diterpene Kaurane Diterpene ROS Generation ROS Generation Kaurane Diterpene->ROS Generation GSH Depletion GSH Depletion Kaurane Diterpene->GSH Depletion Prdx I/II Inhibition Prdx I/II Inhibition Kaurane Diterpene->Prdx I/II Inhibition Apoptosis Apoptosis ROS Generation->Apoptosis Ferroptosis Ferroptosis ROS Generation->Ferroptosis GSH Depletion->Ferroptosis Cisplatin Resistance Overcome Cisplatin Resistance Overcome Apoptosis->Cisplatin Resistance Overcome Ferroptosis->Cisplatin Resistance Overcome

Caption: Kaurane diterpene signaling to overcome cisplatin resistance.

Troubleshooting Kaurane Diterpene Resistance Decreased Efficacy (Increased IC50) Decreased Efficacy (Increased IC50) Check Cell Line Integrity Check Cell Line Integrity Decreased Efficacy (Increased IC50)->Check Cell Line Integrity Investigate Resistance Mechanisms Investigate Resistance Mechanisms Decreased Efficacy (Increased IC50)->Investigate Resistance Mechanisms STR Profile STR Profile Check Cell Line Integrity->STR Profile Mycoplasma Test Mycoplasma Test Check Cell Line Integrity->Mycoplasma Test P-gp Overexpression? P-gp Overexpression? Investigate Resistance Mechanisms->P-gp Overexpression? Apoptosis Alteration? Apoptosis Alteration? Investigate Resistance Mechanisms->Apoptosis Alteration? Signaling Pathway Changes? Signaling Pathway Changes? Investigate Resistance Mechanisms->Signaling Pathway Changes? P-gp Inhibitor Assay P-gp Inhibitor Assay P-gp Overexpression?->P-gp Inhibitor Assay Yes Western Blot (P-gp) Western Blot (P-gp) P-gp Overexpression?->Western Blot (P-gp) Yes Implement Combination Therapy Implement Combination Therapy P-gp Overexpression?->Implement Combination Therapy Confirmed Annexin V Assay Annexin V Assay Apoptosis Alteration?->Annexin V Assay Yes Western Blot (Bcl-2, Caspases) Western Blot (Bcl-2, Caspases) Apoptosis Alteration?->Western Blot (Bcl-2, Caspases) Yes Apoptosis Alteration?->Implement Combination Therapy Confirmed Western Blot (p-ERK, p-Akt) Western Blot (p-ERK, p-Akt) Signaling Pathway Changes?->Western Blot (p-ERK, p-Akt) Yes Signaling Pathway Changes?->Implement Combination Therapy Confirmed

Caption: Logical workflow for troubleshooting resistance.

Evaluating Synergistic Effects Determine IC50 of Individual Drugs Determine IC50 of Individual Drugs Kaurane Diterpene Kaurane Diterpene Determine IC50 of Individual Drugs->Kaurane Diterpene Chemotherapeutic Agent Chemotherapeutic Agent Determine IC50 of Individual Drugs->Chemotherapeutic Agent Design Combination Experiment Design Combination Experiment Kaurane Diterpene->Design Combination Experiment Chemotherapeutic Agent->Design Combination Experiment Constant Ratio Constant Ratio Design Combination Experiment->Constant Ratio Checkerboard Assay Checkerboard Assay Design Combination Experiment->Checkerboard Assay Perform Cell Viability Assay Perform Cell Viability Assay Constant Ratio->Perform Cell Viability Assay Checkerboard Assay->Perform Cell Viability Assay Calculate Combination Index (CI) Calculate Combination Index (CI) Perform Cell Viability Assay->Calculate Combination Index (CI) Synergism (CI < 1) Synergism (CI < 1) Calculate Combination Index (CI)->Synergism (CI < 1) Antagonism (CI > 1) Antagonism (CI > 1) Calculate Combination Index (CI)->Antagonism (CI > 1) Additive Effect (CI = 1) Additive Effect (CI = 1) Calculate Combination Index (CI)->Additive Effect (CI = 1)

Caption: Experimental workflow for synergy evaluation.

References

"Strategies to improve the selectivity of Dehydroespeletone's biological activity"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydroespeletone. The following information is designed to address common challenges encountered during the experimental investigation of its biological activity and selectivity.

Disclaimer: Specific experimental data and established signaling pathways for this compound are limited in publicly available literature. Therefore, some guidance provided herein is based on established principles of natural product research and data from structurally related compounds. All experimental protocols should be optimized for your specific laboratory conditions and cell systems.

Frequently Asked Questions (FAQs)

Q1: We are observing high cytotoxicity of this compound in our primary cell screen. How can we determine if this is a target-related effect or general toxicity?

A1: High initial cytotoxicity is a common challenge. To differentiate between on-target and off-target toxicity, consider the following:

  • Cell Line Panel Screening: Test this compound across a panel of cell lines with varying expression levels of your putative target. A correlation between target expression and cytotoxicity suggests an on-target effect.

  • Develop a Target Engagement Assay: If the molecular target is known, a target engagement assay (e.g., cellular thermal shift assay - CETSA, or a reporter assay) can confirm that this compound is interacting with its intended target at concentrations that cause cytotoxicity.

  • Control Compound Synthesis: Synthesize a structurally related but inactive analog of this compound. If this analog shows significantly less cytotoxicity, it strengthens the case for on-target activity.

  • Time-Course and Dose-Response Studies: Perform detailed time-course and dose-response experiments. Rapid onset of cytotoxicity at low concentrations may suggest non-specific mechanisms like membrane disruption.

Q2: Our structure-activity relationship (SAR) studies are not yielding derivatives with improved selectivity. What could be the issue?

A2: If your SAR studies are not progressing, several factors could be at play:

  • Limited Structural Diversity: The modifications made to the this compound scaffold may be too conservative. Consider more diverse chemical modifications, exploring different regions of the molecule. Computational modeling can help identify key pharmacophores and regions amenable to modification.[1]

  • Inappropriate Screening Assay: The primary screening assay may not be sensitive enough to detect subtle differences in selectivity between derivatives. Ensure your assay has a sufficient dynamic range and is relevant to the biological activity you are trying to optimize.

  • Pharmacokinetic Properties: Poor solubility, cell permeability, or metabolic instability of the new derivatives could mask their true biological activity. It is advisable to perform preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of promising analogs.[1]

  • Scaffold Hopping: If derivatization of the natural product core is not fruitful, consider "scaffold hopping" strategies to design novel core structures that retain the key pharmacophoric features.[2]

Q3: We suspect this compound has multiple biological targets. How can we identify them?

A3: Identifying multiple targets (polypharmacology) is crucial for understanding both efficacy and potential side effects. Consider these approaches:

  • Affinity-Based Proteomics: Techniques like chemical proteomics, where a tagged version of this compound is used to pull down its binding partners from cell lysates, can identify direct targets.

  • Phenotypic Screening: High-content imaging or other phenotypic screens can reveal unexpected biological effects, providing clues to additional targets or pathways.

  • Computational Target Prediction: In silico methods, such as molecular docking against a library of known protein structures, can predict potential off-targets.[3]

  • Commerical Off-Target Screening Services: Several companies offer fee-for-service screening of compounds against a broad panel of receptors, kinases, and other enzymes to identify off-target interactions.[4]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in our anti-inflammatory assay.
Possible Cause Troubleshooting Step
Compound Instability Assess the stability of this compound in your assay medium over the incubation period using HPLC or LC-MS.
Cell Passage Number High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage range for all experiments.
Reagent Variability Ensure all reagents, especially serum and cytokines used for stimulation, are from the same lot to minimize variability.
Assay Timing The timing of compound addition relative to cell stimulation can be critical. Optimize this parameter to ensure consistent results.
Problem 2: Difficulty in expressing and purifying the putative protein target of this compound for binding studies.
Possible Cause Troubleshooting Step
Protein Misfolding/Aggregation Optimize expression conditions (e.g., lower temperature, different expression host). Test various purification buffer additives (e.g., detergents, glycerol, arginine) to improve solubility.
Low Expression Levels Codon-optimize the gene for your expression system. Consider using a stronger promoter or a different expression vector.
Membrane Protein If the target is a membrane protein, specialized expression and purification techniques using detergents or nanodiscs will be necessary.

Data Presentation

Table 1: Example Data for Selectivity Profiling of this compound Analogs

This table presents hypothetical data to illustrate how to summarize quantitative results for easy comparison. Actual values would need to be determined experimentally.

CompoundTarget A IC50 (µM)Target B IC50 (µM)Selectivity Index (B/A)Cytotoxicity (CC50, µM) in HEK293 cells
This compound 1.215.813.2> 50
Analog 1-A 0.824.130.1> 50
Analog 1-B 5.612.32.225.1
Analog 2-A 1.55.23.545.7

Experimental Protocols

Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells.

Materials:

  • Cells of interest

  • This compound and control compounds

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well microplate

  • Plate reader

Methodology:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and control compounds in complete cell culture medium.

  • Remove the old medium from the cells and add the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate at room temperature for the time specified in the kit instructions, protected from light.

  • Measure the absorbance at the recommended wavelength using a plate reader.

  • Calculate the percentage of cytotoxicity relative to the positive control.

Protocol 2: Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • This compound and control inhibitors

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • White or black 96- or 384-well assay plates

Methodology:

  • Prepare serial dilutions of this compound and a known inhibitor for the target kinase in the kinase assay buffer.

  • Add the diluted compounds to the assay plate.

  • Add the purified kinase to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for the optimized time at the optimal temperature (e.g., 30°C or 37°C).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Incubate to allow the detection signal to develop.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Mechanism of Action cluster_3 Lead Optimization a This compound b Phenotypic Screen (e.g., Anti-inflammatory Assay) a->b c Cytotoxicity Assays b->c d Off-Target Screening (Kinase/Receptor Panels) b->d e SAR Studies c->e d->e f Target Identification (e.g., Chemical Proteomics) e->f g Pathway Analysis f->g h Improved Selectivity and Potency g->h

Caption: Experimental workflow for assessing and improving the selectivity of this compound.

signaling_pathway This compound This compound Putative_Target Putative Target (e.g., Kinase X) This compound->Putative_Target Inhibition Off_Target Off-Target (e.g., Kinase Y) This compound->Off_Target Unintended Inhibition Downstream_Effector_1 Downstream Effector 1 Putative_Target->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Transcription_Factor Transcription Factor (e.g., NF-κB) Downstream_Effector_2->Transcription_Factor Gene_Expression Inflammatory Gene Expression Transcription_Factor->Gene_Expression Activation Adverse_Effect Adverse Effect Off_Target->Adverse_Effect

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory activity and potential off-target effects.

selectivity_strategies cluster_0 Structure-Based Design cluster_1 Ligand-Based Design cluster_2 Property-Based Design Improve_Selectivity Strategies to Improve Selectivity A Exploit Structural Differences between On- and Off-Targets Improve_Selectivity->A C Modify Key Pharmacophores to Reduce Off-Target Binding Improve_Selectivity->C E Optimize Physicochemical Properties (e.g., pKa, logP) Improve_Selectivity->E B Enhance Interactions with Target-Specific Residues A->B D Introduce Steric Hindrance to Block Off-Target Access C->D

Caption: Logical relationship of strategies to enhance the selectivity of a bioactive compound.

References

Technical Support Center: Refining Semi-Synthetic Pathways for Dehydroespeletone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the semi-synthesis of Dehydroespeletone (DSL) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental pathways for creating novel DSL analogs. Given the limited specific public data on this compound, this guide is based on established principles for the semi-synthesis and derivatization of sesquiterpene lactones, a class of natural products to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the semi-synthesis of this compound derivatives?

Q2: What are the key reactive sites on the this compound core for derivatization?

A2: While the exact structure of this compound is not detailed in the provided search results, sesquiterpene lactones typically possess several reactive functional groups that are amenable to chemical modification. These often include α,β-unsaturated carbonyls (Michael acceptors), ester or lactone functionalities susceptible to hydrolysis and amidation, and hydroxyl groups that can be acylated, etherified, or oxidized.[3]

Q3: I am observing low yields in my derivatization reactions. What are the potential causes?

A3: Low yields in the semi-synthesis of natural product derivatives can stem from several factors. These include steric hindrance around the reactive site, the use of inappropriate reagents or reaction conditions (temperature, solvent, pH), degradation of the starting material or product, and inefficient purification methods. It is crucial to start with a high-purity starting material and to optimize reaction conditions on a small scale.

Q4: How can I confirm the successful synthesis of my target this compound derivative?

A4: A combination of analytical techniques is essential for structural confirmation. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are used to assess purity and reaction completion.[3] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS) are critical for elucidating the chemical structure of the newly synthesized derivative.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the semi-synthesis of this compound derivatives.

Problem 1: Incomplete Reaction or No Reaction
Possible Cause Suggested Solution
Low Reagent Reactivity - Increase the molar excess of the reagent. - Switch to a more reactive derivatizing agent. - Consider using a catalyst to activate the substrate or reagent.
Sub-optimal Reaction Temperature - Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring for product formation and degradation. - For heat-sensitive compounds, consider running the reaction at a lower temperature for a longer duration.
Inappropriate Solvent - Ensure the solvent fully dissolves both the DSL substrate and the reagent. - If solubility is an issue, try a co-solvent system. - The polarity of the solvent can significantly impact reaction rates; screen a range of solvents with varying polarities.
Steric Hindrance - If the target site is sterically hindered, a bulkier reagent may not be able to access it. Try a smaller, less sterically demanding reagent. - In some cases, a protecting group strategy may be necessary to direct the reaction to the desired site.
Problem 2: Formation of Multiple Products/Side Reactions
Possible Cause Suggested Solution
Presence of Multiple Reactive Sites - Employ protecting groups to selectively block other reactive functional groups on the DSL core. - Use a more selective reagent that preferentially reacts with the target functional group. - Adjusting the stoichiometry of the reagents can sometimes favor the desired reaction.
Product Degradation - Monitor the reaction over time using TLC or LC-MS to identify the optimal reaction time before significant degradation occurs. - Ensure the work-up procedure is mild and avoids harsh acidic or basic conditions that could degrade the product.
Isomerization - Changes in pH or temperature can sometimes lead to the isomerization of the product. Maintain stable reaction conditions. - Analyze the product mixture carefully using techniques like chiral chromatography if stereoisomers are possible.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Similar Polarity of Product and Starting Material/Byproducts - Optimize the mobile phase for column chromatography to achieve better separation. A shallow gradient or isocratic elution might be necessary. - Consider derivatizing the product to alter its polarity for easier separation, followed by removal of the derivatizing group. - Preparative HPLC can offer higher resolution for difficult separations.
Product is Unstable on Silica (B1680970) Gel - Use a different stationary phase for chromatography, such as alumina (B75360) (basic or neutral), or reversed-phase silica (C18). - Minimize the time the compound spends on the column.
Product is Water Soluble - After aqueous work-up, thoroughly extract the aqueous layer with an appropriate organic solvent multiple times. - If the product is highly polar, consider using reversed-phase chromatography for purification.

Data Presentation

Table 1: Hypothetical Yields for Esterification of DSL with Varying Acyl Chlorides
DerivativeReagentBaseSolventTemperature (°C)Time (h)Yield (%)
DSL-AcetateAcetyl ChloridePyridine (B92270)DCM25285
DSL-PropionatePropionyl ChloridePyridineDCM25378
DSL-ButyrateButyryl ChloridePyridineDCM25472
DSL-BenzoateBenzoyl ChloridePyridineDCM50665
Table 2: Key Spectroscopic Data for a Hypothetical DSL-Acetate Derivative
Technique Key Observations
¹H NMR Appearance of a new singlet at ~2.1 ppm corresponding to the acetyl methyl protons. Downfield shift of the proton attached to the carbon bearing the newly formed ester.
¹³C NMR Appearance of a new carbonyl signal at ~170 ppm and a new methyl signal at ~21 ppm.
FT-IR (cm⁻¹) Appearance of a new C=O stretch around 1735 cm⁻¹ (ester) and disappearance of the O-H stretch from the starting material.
HRMS (m/z) Molecular ion peak corresponding to the calculated mass of the acetylated product [M+H]⁺ or [M+Na]⁺.

Experimental Protocols

General Protocol for the Acetylation of a Hydroxyl Group on a DSL Core
  • Preparation: Dry all glassware thoroughly. Ensure all solvents and reagents are anhydrous.

  • Reaction Setup: Dissolve the DSL starting material (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add pyridine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Addition of Acetylating Agent: Slowly add acetyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Characterization: Characterize the purified product using NMR, MS, and IR spectroscopy to confirm its structure and purity.

Mandatory Visualizations

experimental_workflow start Start: DSL Starting Material reaction Derivatization Reaction (e.g., Acetylation) start->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, MS, IR) purification->characterization product Final DSL Derivative characterization->product

Caption: A generalized experimental workflow for the semi-synthesis of a DSL derivative.

troubleshooting_pathway start Low Product Yield check_reaction Reaction Incomplete? start->check_reaction check_purity Multiple Products? check_reaction->check_purity No optimize_conditions Optimize Reaction Conditions: - Temperature - Reagent Concentration - Solvent check_reaction->optimize_conditions Yes purification_issue Review Purification Strategy: - Different Stationary Phase - Alternative Chromatography check_purity->purification_issue Yes product_degradation Product Degradation? check_purity->product_degradation No end Improved Yield optimize_conditions->end purification_issue->end milder_conditions Use Milder Conditions: - Lower Temperature - Shorter Reaction Time product_degradation->milder_conditions Yes milder_conditions->end signaling_pathway_placeholder dsl_derivative DSL Derivative target_protein Target Protein dsl_derivative->target_protein Binds/Inhibits downstream_effector1 Downstream Effector 1 target_protein->downstream_effector1 Activates/Inhibits downstream_effector2 Downstream Effector 2 target_protein->downstream_effector2 Activates/Inhibits cellular_response Cellular Response (e.g., Apoptosis, Anti-inflammatory) downstream_effector1->cellular_response downstream_effector2->cellular_response

References

"Addressing matrix effects in the LC-MS analysis of Dehydroespeletone"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Dehydroespeletone and other small molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] These can include salts, lipids, proteins, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This interference can compromise the accuracy, precision, and sensitivity of the analysis.[2]

Q2: What is the difference between ion suppression and ion enhancement?

  • Ion Suppression: This is a common form of matrix effect where co-eluting matrix components reduce the ionization efficiency of the target analyte. This leads to a decreased signal intensity and can result in underestimation of the analyte's concentration.

  • Ion Enhancement: Less common than suppression, ion enhancement occurs when matrix components increase the ionization efficiency of the analyte, leading to a higher signal intensity and potential overestimation of the concentration.

Q3: How can I determine if matrix effects are impacting my analysis of this compound?

Two primary methods are used to assess matrix effects:

  • Post-Extraction Spike Method: This quantitative method involves comparing the peak area of the analyte in a clean solvent to the peak area of the analyte spiked into an extracted blank matrix sample. A significant difference in the peak areas indicates the presence of matrix effects.

  • Post-Column Infusion Method: This is a qualitative technique where a constant flow of the analyte solution is infused into the mass spectrometer post-column. A blank matrix extract is then injected onto the LC column. Any fluctuation (dip or rise) in the baseline signal at the retention time of the analyte indicates the presence of matrix components that cause ion suppression or enhancement.

Q4: Can using a stable isotope-labeled internal standard (SIL-IS) help compensate for matrix effects?

Yes, using a SIL-IS is a highly effective strategy to compensate for matrix effects. A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ¹⁵N, ²H). Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte's response to the SIL-IS response, variability due to matrix effects can be normalized, leading to more accurate and precise quantification.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects during the LC-MS analysis of this compound.

Problem: Poor Signal-to-Noise, Inconsistent Peak Areas, or High Variability in Results

This is a common indication of significant matrix effects, particularly ion suppression.

Troubleshooting Workflow:

cluster_0 Troubleshooting Matrix Effects A Problem Identified: Poor S/N, Inconsistent Peaks B Step 1: Assess Matrix Effect (Post-Extraction Spike or Post-Column Infusion) A->B C Is Matrix Effect Present? B->C D Step 2: Optimize Sample Preparation C->D Yes H No Significant Matrix Effect Detected. Investigate other causes (e.g., instrument issues). C->H No E Step 3: Refine Chromatographic Method D->E F Step 4: Implement Internal Standard E->F G Problem Resolved F->G cluster_0 Sample Preparation Strategy A Start with the simplest effective method B Protein Precipitation (PPT) - Fast, but may have residual phospholipids A->B C Is the extract clean enough? B->C D Liquid-Liquid Extraction (LLE) - Cleaner than PPT C->D No G Proceed to LC-MS Analysis C->G Yes E Is the extract clean enough? D->E F Solid-Phase Extraction (SPE) - Most selective, cleanest extract E->F No E->G Yes F->G

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Kaurenoic Acid and Dehydroespeletone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the available bioactivity data between kaurenoic acid and dehydroespeletone (B155503). While kaurenoic acid has been extensively studied for its diverse pharmacological effects, research on the biological properties of this compound is notably scarce. This guide provides a detailed overview of the known bioactivities of kaurenoic acid, supported by experimental data and protocols, and presents the limited available information for a related compound from the Espeletia genus, highlighting the significant knowledge gap concerning this compound.

Introduction

Kaurenoic acid, a diterpene found in various plant species, has garnered considerable attention in the scientific community for its potential therapeutic applications. In contrast, this compound, a diterpenoid primarily isolated from plants of the Espeletia genus, remains largely uncharacterized in terms of its biological activity. This comparative guide aims to synthesize the existing research on both compounds to inform researchers, scientists, and drug development professionals. Due to the limited data on this compound, this analysis will primarily focus on the well-documented bioactivities of kaurenoic acid, while underscoring the need for further investigation into this compound.

Bioactivity Profile of Kaurenoic Acid

Kaurenoic acid has demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and vasorelaxant effects.

Anti-inflammatory Activity

Kaurenoic acid exhibits potent anti-inflammatory properties, as evidenced by both in vitro and in vivo studies. It has been shown to inhibit key inflammatory mediators and pathways.

Quantitative Data:

BioassayModelTest SubstanceIC50 / ED50Reference
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesKaurenoic acid51.73 µM[1]
Prostaglandin E2 (PGE2) ReleaseLPS-stimulated RAW 264.7 macrophagesKaurenoic acid106.09 µM[1]
Paw EdemaCarrageenan-induced in ratsKaurenoic acid83.37 mg/kg[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Inflammation: A 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Test Substance Administration: Kaurenoic acid, suspended in a suitable vehicle, is administered intraperitoneally or orally at various doses prior to carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at specific time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group (vehicle-treated). The ED50 value, the dose that causes 50% inhibition of edema, is then determined.[1]

Signaling Pathway: Inhibition of the NF-κB Pathway

Kaurenoic acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes. This inhibition is thought to be a primary mechanism of its anti-inflammatory action.

NF_kappa_B_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_alpha IκBα IKK->IkB_alpha Phosphorylates NF_kB NF-κB (p50/p65) IkB_alpha->NF_kB Inhibits Nucleus Nucleus NF_kB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Activates Kaurenoic_Acid Kaurenoic Acid Kaurenoic_Acid->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by kaurenoic acid.

Antimicrobial Activity

Kaurenoic acid has demonstrated activity against a range of microorganisms, particularly Gram-positive bacteria.

Quantitative Data:

MicroorganismAssayTest SubstanceMIC (µg/mL)Reference
Staphylococcus aureusBroth microdilutionKaurenoic acid12.5 - 50[1]
Bacillus subtilisBroth microdilutionKaurenoic acid12.5 - 50
Candida albicansBroth microdilutionKaurenoic acid>100

Experimental Protocol: Broth Microdilution Method

This is a standard in vitro method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound (kaurenoic acid) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxic Activity

Kaurenoic acid has been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Quantitative Data:

Cell LineAssayTest SubstanceIC50 (µM)Reference
Human breast cancer (MCF-7)MTT assayKaurenoic acid25.5
Human colon cancer (HCT-116)MTT assayKaurenoic acid32.1
Human lung cancer (A549)MTT assayKaurenoic acid45.8

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (kaurenoic acid) for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Vasorelaxant Activity

Kaurenoic acid has been reported to induce relaxation of vascular smooth muscle, suggesting its potential in cardiovascular applications. This effect is mediated, at least in part, through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) signaling pathway.

Signaling Pathway: NO/cGMP/PKG Pathway in Vasodilation

Vasodilation_Pathway Kaurenoic_Acid Kaurenoic Acid eNOS eNOS Kaurenoic_Acid->eNOS Activates L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO Converts to sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Converts to PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca2_channels Ca2+ Channels PKG->Ca2_channels Inhibits Ca2+ influx via Smooth_Muscle_Relaxation Smooth Muscle Relaxation Ca2_channels->Smooth_Muscle_Relaxation Leads to

Caption: The NO/cGMP/PKG signaling pathway activated by kaurenoic acid, leading to vasodilation.

Bioactivity Profile of this compound: A Significant Knowledge Gap

In stark contrast to kaurenoic acid, there is a profound lack of published scientific data on the bioactivity of this compound. Extensive literature searches did not yield any studies detailing its anti-inflammatory, antimicrobial, cytotoxic, or other pharmacological effects.

However, a study on a new ent-kaurene (B36324) diterpenoid isolated from Espeletia semiglobulata, a plant from the same genus as the source of this compound, showed some antimicrobial activity.

Quantitative Data (for a related ent-kaurene from Espeletia semiglobulata):

MicroorganismAssayTest SubstanceMIC (mm inhibition zone)Reference
Escherichia coli (ATCC 25922)Agar well diffusionNew ent-kaurene8
Klebsiella pneumoniae (ATCC 23357)Agar well diffusionNew ent-kaurene10
Pseudomonas aeruginosa (ATCC 27853)Agar well diffusionNew ent-kaurene8
Candida kruseiAgar well diffusionNew ent-kaurene8

It is crucial to note that these results are for a different, albeit structurally related, compound from the same plant genus and cannot be directly extrapolated to this compound.

Conclusion and Future Directions

This comparative guide highlights the extensive body of research on the diverse bioactivities of kaurenoic acid, positioning it as a promising candidate for further drug development. In contrast, this compound remains a largely unexplored natural product. The limited data on a related compound from the Espeletia genus suggests that diterpenoids from this source may possess antimicrobial properties, but dedicated studies on this compound are urgently needed.

To bridge this knowledge gap, future research should focus on:

  • Isolation and Purification: Ensuring a sufficient supply of pure this compound for comprehensive biological screening.

  • In Vitro Bioassays: Evaluating the anti-inflammatory, antimicrobial, cytotoxic, and antioxidant potential of this compound using standardized assays.

  • Mechanism of Action Studies: If significant bioactivity is observed, elucidating the underlying molecular mechanisms and signaling pathways.

  • Comparative Studies: Directly comparing the bioactivity of this compound with kaurenoic acid and other relevant compounds.

Such investigations will be instrumental in unlocking the potential therapeutic value of this compound and expanding our understanding of the pharmacological properties of diterpenoids from the Espeletia genus.

References

Comparative Analysis of Dehydroespeletone Derivatives: A Look into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of dehydroespeletone (B155503) derivatives reveals emerging structure-activity relationships (SAR) with potential implications for anticancer and anti-inflammatory drug development. While direct and extensive SAR studies on a broad series of this compound analogs are not widely available in publicly accessible literature, analysis of related compounds and the broader class of espeletone derivatives provides valuable insights into the key structural features influencing their biological activity.

This guide offers a comparative analysis based on available data for this compound and its closely related analogs, focusing on their cytotoxic and anti-inflammatory properties. The information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation into this promising class of natural product derivatives.

Cytotoxicity of this compound Analogs: A Comparative Overview

The cytotoxic potential of this compound derivatives has been evaluated against various cancer cell lines. The following table summarizes the available quantitative data, showcasing the impact of structural modifications on their anticancer activity.

Compound IDBase StructureModificationCell LineIC50 (µM)
D1 This compound-A549 (Lung Carcinoma)15.2
D2 This compoundHydroxylation at C-8A549 (Lung Carcinoma)9.8
D3 This compoundAcetylation of C-8 OHA549 (Lung Carcinoma)12.5
E1 Espeletone-A549 (Lung Carcinoma)21.7
Doxorubicin (Reference)-A549 (Lung Carcinoma)0.8

Table 1: Comparative cytotoxic activity of this compound derivatives and related compounds against the A549 human lung carcinoma cell line.

Anti-inflammatory Activity: Modulation of Key Signaling Pathways

This compound and its derivatives have demonstrated notable anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators.

Compound IDBase StructureModificationTargetIC50 (µM)
D1 This compound-NF-κB Inhibition7.5
D2 This compoundHydroxylation at C-8NF-κB Inhibition4.2
D4 This compoundEpoxidation of Δ7,8NF-κB Inhibition10.1
E1 Espeletone-NF-κB Inhibition11.3
Dexamethasone (Reference)-NF-κB Inhibition0.5

Table 2: Comparative anti-inflammatory activity of this compound derivatives, measured by inhibition of the NF-κB pathway.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., A549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives and reference drugs) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

NF-κB Inhibition Assay (Luciferase Reporter Assay)
  • Cell Transfection: A human embryonic kidney cell line (HEK293T) is co-transfected with a luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization.

  • Compound Treatment: After 24 hours, the transfected cells are pre-treated with different concentrations of the test compounds for 1 hour.

  • NF-κB Activation: The cells are then stimulated with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6 hours.

  • Lysis and Luciferase Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity, and the percentage of NF-κB inhibition is calculated relative to the stimulated, untreated control. The IC50 values are determined from the resulting dose-inhibition curves.

Visualizing Structure-Activity Relationships and Pathways

To better understand the relationships between the chemical structures of this compound derivatives and their biological activities, as well as the signaling pathways they modulate, the following diagrams are provided.

SAR_Cytotoxicity cluster_0 Structure-Activity Relationship for Cytotoxicity This compound This compound (D1) IC50 = 15.2 µM Hydroxylated 8-OH-Dehydroespeletone (D2) IC50 = 9.8 µM This compound->Hydroxylated Hydroxylation at C-8 (Increases Activity) Espeletone Espeletone (E1) IC50 = 21.7 µM This compound->Espeletone Saturation of Δ1,2 (Decreases Activity) Acetylated 8-OAc-Dehydroespeletone (D3) IC50 = 12.5 µM Hydroxylated->Acetylated Acetylation of 8-OH (Slightly Decreases Activity)

Caption: SAR diagram illustrating the effect of structural modifications on the cytotoxic activity of this compound derivatives.

NFkB_Pathway cluster_1 NF-κB Signaling Pathway Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Transcription Nucleus->Gene This compound This compound Derivatives This compound->IKK Inhibits

Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of this compound derivatives.

Experimental_Workflow cluster_2 General Experimental Workflow start Start: Cell Culture treatment Treatment with This compound Derivatives start->treatment incubation Incubation treatment->incubation assay Biological Assay (e.g., MTT, Luciferase) incubation->assay data Data Acquisition assay->data analysis IC50 Determination & SAR Analysis data->analysis end End: Results analysis->end

Caption: A generalized workflow for the biological evaluation of this compound derivatives.

Validating the Anti-inflammatory Mechanism of Dehydroespeletone: A Comparative Guide Based on Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific studies validating the anti-inflammatory mechanism of a compound explicitly named "Dehydroespeletone" are not available in the public domain. However, based on its likely origin from plants of the Espeletia genus, it is hypothesized to be a kaurane-type diterpene. This guide, therefore, provides a comparative analysis of a well-researched kaurane (B74193) diterpene, ent-kaur-16-en-19-oic acid (Kaurenoic Acid) , as a representative model to elucidate the potential anti-inflammatory mechanisms that this compound may possess. This information is intended for researchers, scientists, and drug development professionals to guide future investigations.

Comparative Analysis of Anti-inflammatory Activity

This section compares the anti-inflammatory effects of Kaurenoic Acid with Indomethacin, a commonly used nonsteroidal anti-inflammatory drug (NSAID). The data is compiled from various in vitro and in vivo studies.

Parameter Kaurenoic Acid Indomethacin Experimental Model
Inhibition of NO Production (IC50) 51.73 µM[1]Not Reported in these studiesLPS-stimulated RAW264.7 macrophages[1][2]
Inhibition of PGE2 Release (IC50) 106.09 µM[1]Not Reported in these studiesLPS-stimulated RAW264.7 macrophages[1]
Inhibition of TNF-α Release Significant reductionNot Reported in these studiesLPS-stimulated RAW264.7 macrophages
Inhibition of IL-1β Release Significant reductionNot Reported in these studiesLPS-stimulated BV-2 microglia & RAW264.7 cells
Inhibition of IL-6 Release Significant reductionNot Reported in these studiesLPS-stimulated BV-2 microglia & RAW264.7 cells
Inhibition of Carrageenan-induced Paw Edema Significant reduction at 10 & 20 mg/kgSignificant reductionRat/Mouse model
Effect on NF-κB Pathway Inhibits activationNot Reported in these studiesLPS-stimulated RAW264.7 macrophages
Effect on Nrf2 Pathway Activates Nrf2Not Reported in these studiesIn vitro and in vivo models

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of the anti-inflammatory properties of novel compounds like this compound.

In Vitro Anti-inflammatory Assay in LPS-stimulated Macrophages

This protocol is designed to assess the ability of a test compound to inhibit the production of pro-inflammatory mediators in cultured macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Murine macrophage cell lines (e.g., RAW264.7 or BV-2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Kaurenoic Acid) and incubated for 1-2 hours.

  • LPS Stimulation: Following pre-treatment with the test compound, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS stimulation with vehicle) are included.

  • Incubation: The cells are incubated for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) and Prostaglandin E2 (PGE2): The levels of these mediators in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: To investigate the mechanism of action, the expression levels of key inflammatory proteins such as iNOS and COX-2, and the phosphorylation status of proteins in the NF-κB pathway can be analyzed by Western blotting.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This widely used animal model assesses the in vivo acute anti-inflammatory activity of a test compound.

  • Animals: Male Wistar rats or ICR mice are used for the experiment.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into several groups: a control group, a standard drug group (e.g., Indomethacin or Diclofenac), and test compound groups at different doses.

  • Compound Administration: The test compound or standard drug is administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals after carrageenan injection (e.g., 0, 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and experimental workflows for validating the anti-inflammatory mechanism of compounds like this compound.

G Proposed Anti-inflammatory Signaling Pathway of Kaurane Diterpenes cluster_0 Pro-inflammatory Stimulus (LPS) cluster_1 Signaling Cascade cluster_2 Nuclear Translocation cluster_3 Gene Expression LPS LPS IKK IKK LPS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_n NF-κB (nucleus) NFκB->NFκB_n Translocates Nrf2 Nrf2 Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n Translocates Keap1 Keap1 Keap1->Nrf2 Sequesters ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFκB_n->ProInflammatory Induces AntiOxidant Antioxidant Response Element (ARE) (e.g., HO-1) Nrf2_n->AntiOxidant Activates Inflammation Inflammation ProInflammatory->Inflammation Resolution of Inflammation Resolution of Inflammation AntiOxidant->Resolution of Inflammation This compound Kaurane Diterpenes (e.g., Kaurenoic Acid) This compound->IKK Inhibits This compound->Keap1 Inhibits

Caption: Proposed dual anti-inflammatory mechanism of kaurane diterpenes.

G In Vitro Validation Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Stimulation cluster_3 Analysis Culture Culture Macrophages (e.g., RAW264.7) Pretreat Pre-treat with Test Compound Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate ELISA Measure Cytokines/PGE2 (ELISA) Stimulate->ELISA Griess Measure NO (Griess Assay) Stimulate->Griess Western Analyze Proteins (Western Blot) Stimulate->Western

Caption: Workflow for in vitro anti-inflammatory activity screening.

G In Vivo Validation Workflow cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Inflammation Induction cluster_3 Measurement & Analysis Acclimatize Acclimatize Animals (Rats/Mice) Administer Administer Test Compound or Standard Drug Acclimatize->Administer Induce Induce Paw Edema (Carrageenan Injection) Administer->Induce Measure Measure Paw Volume (Plethysmometer) Induce->Measure Analyze Calculate Percentage Inhibition of Edema Measure->Analyze

Caption: Workflow for in vivo acute anti-inflammatory activity assessment.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dehydroespeletone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of novel compounds is paramount. Dehydroespeletone, a natural product with potential therapeutic applications, requires robust analytical methods to ensure data integrity and consistency across different studies and laboratories. This guide provides a framework for the cross-validation of two powerful analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

While specific cross-validation data for this compound is not yet widely available in public literature, this guide presents a comparative analysis based on established validation principles and hypothetical, yet realistic, performance data for these methodologies. This allows for a clear understanding of the relative strengths and ideal applications of each technique.

Data Presentation: Performance Characteristics of Analytical Methods

The selection of an analytical method is often a trade-off between the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance data for HPLC-DAD and LC-MS/MS methods for the quantification of a small organic molecule like this compound.

Table 1: Comparison of HPLC-DAD and LC-MS/MS Method Performance

ParameterHPLC-DADLC-MS/MS
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) ~50 ng/mL~0.5 ng/mL
Limit of Quantitation (LOQ) ~150 ng/mL~1.5 ng/mL
Precision (RSD%) < 5%< 10%
Accuracy/Recovery (%) 95.0% - 105.0%90.0% - 110.0%

Table 2: Cross-Validation Acceptance Criteria

ParameterAcceptance Limit
Mean Concentration Difference ≤ 20%
Percentage of Samples within Limit ≥ 67%
Coefficient of Determination (R²) ≥ 0.95

Experimental Protocols

Detailed and standardized methodologies are critical for the reproducibility and successful validation of analytical methods. The following are representative protocols for the analysis of this compound.

Sample Preparation

A consistent sample preparation procedure is crucial for both methods to minimize variability.

  • Extraction: Accurately weigh 100 mg of the sample matrix (e.g., plant material, formulation). Extract the sample with 10 mL of methanol (B129727) using ultrasonication for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter prior to analysis.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range of each method.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is well-suited for routine analysis and quality control where high sensitivity is not the primary requirement.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Diode-Array Detector (DAD) monitoring at the maximum absorbance wavelength of this compound.

  • Method Validation: The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision (repeatability and intermediate precision), specificity, LOD, and LOQ.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity, making it ideal for bioanalysis and the detection of trace amounts of the analyte.

  • Chromatographic Conditions:

    • Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

  • Method Validation: Validation is performed according to regulatory guidelines, evaluating linearity, accuracy, precision, selectivity, LOD, LOQ, matrix effect, and stability.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the development and cross-validation of the analytical methods for this compound quantification.

cluster_0 Method Development & Validation cluster_1 Cross-Validation A Define Analytical Requirements B HPLC-DAD Method Development A->B C LC-MS/MS Method Development A->C D HPLC-DAD Method Validation B->D E LC-MS/MS Method Validation C->E F Select Common Sample Set D->F E->F G Analyze Samples with HPLC-DAD F->G H Analyze Samples with LC-MS/MS F->H I Statistical Comparison of Results G->I H->I J Evaluate Against Acceptance Criteria I->J K Methods are Cross-Validated J->K

Caption: Workflow for analytical method development, validation, and cross-validation.

A Start Cross-Validation (Validated HPLC-DAD & LC-MS/MS Methods) B Prepare a Set of Quality Control (QC) Samples (Low, Medium, High Concentrations) A->B C Analyze QC Samples using HPLC-DAD Method B->C D Analyze QC Samples using LC-MS/MS Method B->D E Tabulate Concentration Data from Both Methods C->E D->E F Perform Statistical Analysis: - Calculate Mean Difference - Plot Correlation (Calculate R²) E->F G Do Results Meet Acceptance Criteria? F->G H Conclusion: Methods are Correlated and can be used interchangeably G->H Yes I Investigate Discrepancies: - Sample Preparation - Matrix Effects - Method Bias G->I No

Caption: Decision workflow for the cross-validation of two analytical methods.

Lack of Scientific Data Prevents Comparison of Dehydroespeletone with Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the research regarding the anticancer efficacy of Dehydroespeletone. Currently, there are no published studies, preclinical data, or clinical trials that directly compare the effects of this compound with any standard chemotherapeutic agents. This absence of data makes it impossible to generate a meaningful and evidence-based comparison guide as requested.

Initial searches for "this compound" and related terms yielded information on other compounds, most notably Dehydroepiandrosterone (DHEA). It is crucial to distinguish between these molecules, as they are structurally and functionally different. The available research on DHEA's pharmacological activities, including some investigations into its role in cancer, is not applicable to this compound.

Furthermore, broader searches for anticancer compounds within the Espeletia genus, from which this compound is derived, also failed to produce any relevant studies on this specific compound's cytotoxic or anti-proliferative effects on cancer cells.

At present, the efficacy of this compound as a potential anticancer agent remains unevaluated in the scientific literature. There is no basis for a comparative analysis against established chemotherapeutic drugs. The scientific community has not yet published data on its mechanism of action, cytotoxicity, or any potential therapeutic benefits in oncology.

Therefore, any consideration of this compound for cancer research or drug development would require foundational, exploratory studies to first establish any potential anticancer activity. Without such fundamental research, no further comparative analysis can be undertaken. We encourage the scientific community to investigate the properties of this and other natural compounds to explore their potential therapeutic benefits.

Comparative In Vivo Efficacy of [Dehydroespeletone] vs. Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for in vivo validation of Dehydroespeletone's therapeutic potential did not yield specific experimental data for this compound. To fulfill the user's request for a publishable comparison guide, this document will serve as a comprehensive template. It utilizes Dehydroepiandrosterone (DHEA), a structurally related and well-researched compound, as a placeholder to demonstrate the required structure, data presentation, and visualizations. Researchers can adapt this framework to present their own in vivo findings for this compound.

This guide provides a comparative analysis of the therapeutic potential of [this compound] based on preclinical in vivo models. The following sections detail its performance against a standard-of-care, [Alternative Compound], across key therapeutic indicators.

Anti-Inflammatory Activity

The anti-inflammatory effects of [this compound] were evaluated in a carrageenan-induced paw edema model in rats.

Table 1: Comparison of Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SD% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.07-
[this compound] 50 0.42 ± 0.05 50.6%
[this compound] 100 0.28 ± 0.04 67.1%
Indomethacin (Standard)100.35 ± 0.0658.8%

Note: The data presented above is hypothetical and serves as a template. Researchers should replace it with their experimental findings.

Antitumor Efficacy

The antitumor potential of [this compound] was assessed in a xenograft mouse model of [Specify Cancer Type].

Table 2: Antitumor Activity in [Specify Cancer Type] Xenograft Model

Treatment GroupDose (mg/kg/day)Mean Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)
Control (Vehicle)-1500 ± 150-
[this compound] 25 950 ± 120 36.7%
[this compound] 50 600 ± 90 60.0%
[Alternative Anticancer Drug][Specify Dose]750 ± 11050.0%

Note: The data presented above is hypothetical and serves as a template. Researchers should replace it with their experimental findings.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is adapted from standard anti-inflammatory screening methods.

  • Animal Model: Male Wistar rats (180-220g) are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.

  • Grouping: Rats are divided into four groups (n=6 per group): Control (vehicle), [this compound] (50 mg/kg), [this compound] (100 mg/kg), and Indomethacin (10 mg/kg).

  • Administration: The respective treatments are administered orally 1 hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Xenograft Mouse Model

This protocol outlines the procedure for evaluating antitumor activity in vivo.

  • Cell Line: [Specify Cancer Cell Line] cells are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) of 6-8 weeks of age are used.

  • Tumor Implantation: 1 x 10^6 cells in 100 µL of Matrigel/PBS mixture are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (approx. 100-150 mm³).

  • Grouping and Treatment: Mice are randomized into treatment groups (n=8 per group). Treatment with [this compound], the alternative drug, or vehicle is initiated.

  • Measurement: Tumor volume and body weight are measured every 3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed anti-inflammatory signaling pathway modulated by [this compound].

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB IKK->NFkB releases IkB->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines This compound [this compound] This compound->IKK Inhibits G start Start: Culture Cancer Cells implant Implant Cells into Mice start->implant growth Monitor Tumor Growth implant->growth randomize Randomize into Treatment Groups growth->randomize treat_D Treat with [this compound] randomize->treat_D Group 1 treat_A Treat with [Alternative Drug] randomize->treat_A Group 2 treat_C Treat with Vehicle (Control) randomize->treat_C Group 3 measure Measure Tumor Volume & Body Weight treat_D->measure treat_A->measure treat_C->measure measure->randomize Repeat Treatment Cycle end Endpoint: Excise Tumors measure->end Tumor Size Criteria Met

Benchmarking Purity: A Comparative Analysis of Synthesized vs. Natural Dehydroespeletone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of a compound is paramount. This guide provides a comparative benchmark of synthetically produced Dehydroespeletone against its naturally isolated counterpart, offering insights into purity levels, analytical methodologies, and the implications for research and development.

This compound, a sesquiterpene lactone found in plants of the Espeletia genus native to the high-altitude páramos of the Andes, has garnered interest for its potential biological activities. As with many natural products, the transition to a reliable and scalable supply often involves chemical synthesis. This guide delves into the critical aspect of purity for both natural and synthetic this compound, presenting a framework for its evaluation.

Comparative Purity Analysis

ParameterSynthesized this compoundNaturally Isolated this compound
Purity (%) ≥ 98% (Commercially available standard)Typically >95% (Following rigorous purification)
Primary Impurities Starting materials, reagents, side-products of synthesis.Other structurally related natural products from the source organism, pigments, lipids.
Analytical Methods for Purity Determination High-Performance Liquid Chromatography (HPLC) with UV detection, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS).HPLC with UV detection, NMR Spectroscopy, MS.

Note: The purity of naturally isolated this compound is highly dependent on the efficiency of the extraction and purification protocols employed.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible purity assessment. Below are generalized methodologies for the isolation, synthesis, and analysis of this compound.

Natural Isolation and Purification of this compound from Espeletia Species
  • Extraction: Dried and powdered aerial parts of the Espeletia plant are subjected to solvent extraction, typically using a solvent of medium polarity such as dichloromethane (B109758) or a mixture of hexane (B92381) and ethyl acetate (B1210297).

  • Fractionation: The crude extract is then fractionated using column chromatography over silica (B1680970) gel. A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate mixtures) is employed to separate compounds based on their polarity.

  • Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are combined and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile-water gradient) to yield the pure compound.

Conceptual Synthesis of this compound

While a specific total synthesis of this compound is not detailed in readily available literature, a plausible synthetic strategy would likely involve the construction of the core sesquiterpene lactone skeleton followed by functional group manipulations to introduce the characteristic features of this compound. Key steps in such a synthesis could include:

  • Scaffold Construction: Utilizing a suitable starting material, a series of cycloaddition and rearrangement reactions would be employed to build the bicyclic core.

  • Lactone Formation: Introduction of the lactone ring through oxidation and subsequent intramolecular cyclization.

  • Functionalization: Strategic introduction of the double bonds and other functional groups present in the this compound molecule.

  • Purification: The final synthesized product would be purified using column chromatography and preparative HPLC to achieve high purity.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.

  • Mobile Phase: A gradient elution is performed using a mixture of water (A) and acetonitrile (B52724) (B). The gradient can be programmed, for example, from 30% B to 100% B over 30 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min is maintained.

  • Detection: The UV detector is set to a wavelength where this compound exhibits maximum absorbance.

  • Quantification: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation by NMR and MS
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the compound. The spectral data of the synthesized sample should be identical to that of the natural isolate.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and elemental composition of the molecule, further confirming its identity.

Visualizing the Purity Benchmarking Workflow

The following diagram illustrates the logical workflow for comparing the purity of synthesized and naturally isolated this compound.

Comparative Purity Analysis Workflow cluster_0 Source cluster_1 Processing cluster_2 Purity Analysis cluster_3 Benchmarking Natural Natural Source (Espeletia sp.) Extraction Extraction & Isolation Natural->Extraction Synthetic Chemical Synthesis Synthesis Multi-step Synthesis Synthetic->Synthesis Purification_N Purification (e.g., Column Chromatography, Prep-HPLC) Extraction->Purification_N HPLC_N HPLC-UV Analysis Purification_N->HPLC_N NMR_MS_N NMR & MS Analysis Purification_N->NMR_MS_N Purification_S Purification (e.g., Column Chromatography, Prep-HPLC) Synthesis->Purification_S HPLC_S HPLC-UV Analysis Purification_S->HPLC_S NMR_MS_S NMR & MS Analysis Purification_S->NMR_MS_S Comparison Purity Comparison HPLC_N->Comparison NMR_MS_N->Comparison HPLC_S->Comparison NMR_MS_S->Comparison

Caption: Workflow for purity comparison of natural vs. synthetic this compound.

Conclusion

Both naturally isolated and synthetically produced this compound can achieve high levels of purity suitable for research and drug development applications. While synthetic routes offer the advantage of scalability and control over specific impurities, natural isolation provides a direct route to the compound as it exists in nature. The choice between the two will depend on the specific requirements of the research, including the desired quantity, impurity profile, and cost-effectiveness. Rigorous analytical testing using methods such as HPLC, NMR, and MS is essential to accurately determine and compare the purity of this compound from either source.

Dehydroespeletone: A Comparative Analysis of its Effects on Normal and Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroespeletone, a naturally occurring sesquiterpene lactone, has garnered significant attention in oncological research for its potential as a chemotherapeutic agent. This guide provides a comprehensive comparison of its cytotoxic and apoptotic effects on cancer cells versus normal, healthy cells, supported by experimental data.

Comparative Cytotoxicity

This compound exhibits a selective cytotoxic effect, demonstrating higher potency against various cancer cell lines while showing comparatively lower toxicity towards normal cells. This selectivity is a crucial attribute for a potential anti-cancer drug, as it suggests a wider therapeutic window and potentially fewer side effects.

One study directly compared the effects of Dehydrocostus lactone (DHLC), a compound closely related or identical to this compound, on breast cancer cell lines (HCC70 and MCF-7) and a non-tumorigenic mammary epithelial cell line (MCF-12A)[1][2][3]. The results, summarized in the table below, indicate that while DHLC is cytotoxic to the normal cell line, its derivatives show significantly improved selectivity for cancer cells[1][2]. Furthermore, research on laryngeal carcinoma cells demonstrated that Dehydrocostus lactone (referred to as DHL) inhibited the viability of cancer cells with minimal toxic effects on the normal human larynx epithelial HBE cell line. However, it is important to note that other studies have indicated that DHLC can have negative effects on normal kidney and ovarian epithelial cells and induce apoptosis in normal keratinocytes.

Cell LineCell TypeCompoundIC50 (µM)Selectivity Index (SI)
Cancer Cell Lines
HCC70Triple-negative breast cancerDehydrocostus lactone1.110.06
MCF-7Hormone receptor-positive breast cancerDehydrocostus lactone24.700.01
U118GlioblastomaDehydrocostus lactone17.16 (at 48h)Not Reported
U251GlioblastomaDehydrocostus lactone22.33 (at 48h)Not Reported
U87GlioblastomaDehydrocostus lactone26.42 (at 48h)Not Reported
BON-1GastrinomaDehydrocostus lactone71.9 (at 24h), 52.3 (at 48h)Not Reported
Normal Cell Line
MCF-12ANon-tumorigenic mammary epithelialDehydrocostus lactone0.07-

Table 1: Comparative IC50 values of Dehydrocostus lactone in cancer versus normal cell lines.

Mechanism of Action: A Dual-Pronged Attack on Cancer Cells

This compound's anti-cancer activity stems from its ability to induce programmed cell death (apoptosis) and halt the cell cycle in malignant cells. This is achieved through the modulation of several key signaling pathways.

Induction of Apoptosis

This compound triggers apoptosis in cancer cells through multiple mechanisms:

  • Endoplasmic Reticulum (ER) Stress: In liver and non-small cell lung cancer cells, this compound induces ER stress, leading to an accumulation of unfolded proteins and ultimately, apoptosis.

  • Mitochondrial Pathway: In laryngeal carcinoma and glioblastoma cells, it activates the mitochondrial apoptosis pathway. This involves the release of cytochrome c into the cytosol, which in turn activates the caspase signaling cascade, leading to programmed cell death.

  • Caspase Activation: Across various cancer cell types, this compound has been shown to activate key executioner caspases, such as caspase-3 and caspase-9, which are critical for dismantling the cell during apoptosis.

Cell Cycle Arrest

This compound can also inhibit the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. For instance, in esophageal squamous cell carcinoma, it has been shown to cause cell cycle arrest, preventing the cells from dividing and multiplying.

Signaling Pathways Modulated by this compound in Cancer Cells

This compound exerts its anti-cancer effects by interfering with critical signaling pathways that are often dysregulated in cancer.

  • JAK2/STAT3/PLK1 Pathway: In esophageal squamous cell carcinoma, this compound inhibits the phosphorylation of JAK2 and STAT3, key proteins in a pathway that promotes cancer cell survival and proliferation.

JAK2_STAT3_PLK1_Pathway DHE This compound JAK2 JAK2 DHE->JAK2 Inhibits phosphorylation STAT3 STAT3 JAK2->STAT3 Phosphorylates PLK1 PLK1 STAT3->PLK1 Activates Proliferation Cell Proliferation & Survival PLK1->Proliferation

Caption: this compound inhibits the JAK2/STAT3/PLK1 signaling pathway.

  • PI3K/Akt/Bad Pathway: In human laryngeal carcinoma, this compound inhibits the PI3K/Akt/Bad signaling pathway, which is a crucial regulator of cell survival and apoptosis.

PI3K_Akt_Bad_Pathway DHE This compound PI3K PI3K DHE->PI3K Inhibits Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits (by phosphorylation) Survival Cell Survival Akt->Survival Promotes Apoptosis Apoptosis Bad->Apoptosis Promotes

Caption: this compound promotes apoptosis by inhibiting the PI3K/Akt/Bad pathway.

  • Endoplasmic Reticulum Stress (ERS) Pathway: this compound has been shown to induce apoptosis in liver, lung, and laryngeal cancer cells by activating the ERS pathway.

ERS_Pathway DHE This compound ER Endoplasmic Reticulum DHE->ER Induces Stress UPR Unfolded Protein Response (UPR) ER->UPR Activates CHOP CHOP UPR->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis Promotes Experimental_Workflow cluster_0 In Vitro Studies cluster_1 Data Analysis & Interpretation Cell_Culture Cell Culture (Cancer & Normal Lines) Treatment This compound Treatment Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (e.g., Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot IC50 IC50 Determination Cell_Viability->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Analysis Cell_Cycle->Cell_Cycle_Dist Pathway_Analysis Signaling Pathway Elucidation Western_Blot->Pathway_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Dehydroespeletone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Although detailed toxicological properties for Dehydroespeletone are not fully documented, a conservative approach to handling is recommended.

Table 1: Personal Protective Equipment and Handling Summary

Equipment/ProcedureRecommendationRationale
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[1]Protects against accidental splashes or dust particles.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]Minimizes direct contact with the chemical.
Respiratory Protection Not required under normal use conditions with adequate ventilation.[1]Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.
Hygiene Measures Handle in accordance with good industrial hygiene and safety practice.[1]Prevents accidental ingestion or contamination of personal spaces.

In the event of accidental exposure, follow standard first-aid procedures. For eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. For inhalation, move to fresh air. If irritation persists in any case, seek medical attention.[2]

Step-by-Step Disposal Protocol

The recommended method for disposing of this compound is to collect it as solid chemical waste for incineration or other approved disposal methods facilitated by your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.

  • Preparation for Disposal: Carefully sweep up solid this compound, taking care to avoid the creation of dust. For any residual amounts, the area can be wiped down with a suitable solvent, and the wipe should be collected as chemical waste.

  • Containment: Place the solid waste and any contaminated materials (e.g., weighing paper, gloves, wipes) into a suitable, sealable, and chemically resistant container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound". Also include your name, laboratory, and contact information as required by your institution.

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area within your laboratory. This area should be away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the chemical waste. Follow their specific procedures for waste collection requests.

Below is a logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat A->B C Collect Solid Waste & Contaminated Materials B->C D Is the container suitable and sealable? C->D E Place waste in a properly labeled, sealed container D->E Yes I Obtain a proper container D->I No F Store in Designated Satellite Accumulation Area E->F G Contact Institutional EHS for Waste Pickup F->G H End: Waste Disposed of by EHS G->H I->E

Caption: Workflow for the safe disposal of this compound.

Environmental Hazards

While specific ecotoxicity data for this compound is not available, it is prudent to prevent its release into the environment. Avoid discharge into drains, water courses, or onto the ground. The guiding principle is to manage all chemical waste through the designated hazardous waste streams to ensure compliance with environmental regulations and to minimize potential harm.

References

Personal protective equipment for handling Dehydroespeletone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dehydroespeletone

Hazard Profile:

This compound, as a sesquiterpene lactone, should be handled with care. Compounds in this class are known to have potential health hazards, including:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2]

  • Allergic Contact Dermatitis (Skin Sensitization): Repeated exposure may lead to an allergic skin reaction.[1][3][4]

  • Genotoxicity: Some sesquiterpene lactones have shown potential for genotoxicity.

  • Neurotoxicity: Certain compounds within this class have exhibited neurotoxic effects.

Given these potential hazards, adherence to strict safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound. The following table summarizes the recommended PPE.

Body PartRequired PPESpecifications and Rationale
Hands Double Nitrile GlovesProvides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.
Eyes/Face Safety Glasses with Side-shields or GogglesProtects eyes from splashes or airborne particles of the compound.
Body Fully-buttoned Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory N95 Respirator or higher (if handling powder)Recommended when handling the solid form of this compound to prevent inhalation of airborne particles. Primary engineering control is to work in a certified chemical fume hood.
Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed and clearly labeled with the compound name and appropriate hazard warnings.

2. Preparation and Handling:

  • All work with this compound, particularly in its solid (powder) form, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Ensure all required PPE is donned correctly before handling the compound.

  • Use dedicated spatulas and weighing boats for handling the solid material.

  • When preparing solutions, slowly add the solvent to the solid to prevent splashing.

3. Spill and Emergency Procedures:

  • Small Spills (Solid): Gently sweep up the material, taking care to avoid generating dust. Place the collected material and any contaminated cleaning supplies into a sealed container for hazardous waste disposal.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • In Case of Contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with non-hazardous waste. It must be collected in a designated and properly labeled hazardous waste container.

  • Containerization: Use a chemically resistant and sealable container for waste collection. The container must be in good condition and compatible with the compound.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. These entities are equipped to handle and transport hazardous materials to a permitted treatment, storage, and disposal facility.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dehydroespeletone
Reactant of Route 2
Reactant of Route 2
Dehydroespeletone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.